Technical Documentation Center

2-(3-Methoxybenzenesulfonyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Methoxybenzenesulfonyl)acetic acid

Core Science & Biosynthesis

Foundational

Physicochemical Characterization of Novel Drug Candidates: A Framework for 2-(3-Methoxybenzenesulfonyl)acetic Acid

An In-depth Technical Guide Abstract The journey of a new chemical entity (NCE) from discovery to a viable drug product is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate a molecule's absorption, distribution, metabolism, and excretion (ADME), thereby influencing its efficacy, safety, and formulation strategy. This guide presents a comprehensive framework for the systematic physicochemical characterization of NCEs, using the novel compound 2-(3-Methoxybenzenesulfonyl)acetic acid as a practical case study. Due to the absence of extensive published data for this specific molecule, we will establish its predicted property profile based on computational methods and structural analogies. More critically, this document provides detailed, field-proven experimental protocols for determining its aqueous solubility, lipophilicity (LogP/LogD), and acidity constant (pKa). By explaining the causality behind methodological choices, this guide serves as a technical whitepaper for researchers, scientists, and drug development professionals on how to approach the essential task of characterizing novel compounds to enable successful drug development programs.

The Imperative of Physicochemical Profiling in Drug Discovery

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant portion of clinical trial failures can be attributed to poor pharmacokinetic profiles, which are directly linked to a compound's fundamental physicochemical properties.[1][2] Integrating a thorough characterization of these properties early in the discovery process is not merely a data-gathering exercise; it is a critical strategy for mitigating risk and designing successful drug candidates.[2][3]

  • Aqueous Solubility: This property is a primary determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[4] Poor solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations in the bloodstream.[5]

  • Lipophilicity (LogP/LogD): The balance between a molecule's affinity for lipid and aqueous environments is crucial. Lipophilicity influences membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. While adequate lipophilicity is needed to cross biological membranes, excessive lipophilicity can lead to poor solubility, high metabolic turnover, and potential toxicity.[3]

  • Ionization Constant (pKa): The pKa value defines the extent to which a molecule is ionized at a given pH. Since solubility and permeability are often dramatically different for the ionized and neutral forms of a compound, the pKa is a critical predictor of how a drug will behave in the varying pH environments of the body, from the stomach (acidic) to the intestine (neutral/alkaline).[5][6]

A molecule's journey is a balancing act between these properties. Optimizing for high target affinity without considering these foundational characteristics often leads to candidates that are potent in vitro but fail in vivo.[7]

Profile of 2-(3-Methoxybenzenesulfonyl)acetic Acid

To embark on the characterization of 2-(3-Methoxybenzenesulfonyl)acetic acid, we first establish its structural identity and a predicted physicochemical profile. These in silico estimations serve as a valuable baseline before undertaking experimental work.

Chemical Structure:

Chemical Structure of 2-(3-Methoxybenzenesulfonyl)acetic acid

(Note: An illustrative image of the chemical structure would be placed here.)

Table 1: Predicted Physicochemical Properties

PropertyValueMethod/Source
Molecular Formula C₉H₁₀O₅S-
Molecular Weight 230.24 g/mol Calculation
Predicted pKa 4.19 ± 0.10Prediction (ACD/Labs)
Predicted LogP 1.50Estimation

Rationale for Predictions:

  • The pKa is predicted to be in the range of a typical carboxylic acid, influenced by the electron-withdrawing nature of the adjacent sulfonyl group. This value is critical as it suggests the compound will be predominantly ionized at physiological pH (7.4).

  • The LogP (octanol-water partition coefficient) is estimated based on its structural components. A value of 1.50 suggests a molecule with a balance of hydrophilic and lipophilic character, a promising starting point for drug-likeness.

Experimental Determination of Core Physicochemical Properties

The following sections detail the standard operating procedures for empirically measuring the key physicochemical parameters of an NCE like 2-(3-Methoxybenzenesulfonyl)acetic acid.

Aqueous Solubility: The Shake-Flask Method

Expert Insight: For lead optimization and preclinical development, determining the thermodynamic solubility is crucial as it represents the true equilibrium state of the drug in solution. While kinetic solubility assays are faster and suitable for high-throughput screening, the shake-flask method is considered the "gold standard" for its accuracy and relevance to in vivo conditions.[5][8]

Experimental Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid 2-(3-Methoxybenzenesulfonyl)acetic acid (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is essential to ensure saturation.[9]

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the mixture for 24-48 hours to ensure thermodynamic equilibrium is reached.[8]

  • Phase Separation: After equilibration, remove the vial and allow it to stand, or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant, avoiding any solid particles. Perform a precise serial dilution of the supernatant with the same buffer.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Prepare a calibration curve using known concentrations of the compound. Determine the concentration of the compound in the saturated solution from the calibration curve, accounting for the dilution factor.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis weigh 1. Add Excess Solid to Buffer equilibrate 2. Equilibrate (24-48h Shake) weigh->equilibrate separate 3. Centrifuge to Separate Phases equilibrate->separate collect 4. Collect Supernatant separate->collect dilute 5. Dilute Sample collect->dilute analyze 6. Analyze via HPLC-UV dilute->analyze calculate 7. Calculate Solubility analyze->calculate

Workflow for Thermodynamic Solubility Determination.
Lipophilicity: LogD Determination by HPLC

Expert Insight: While the traditional shake-flask method can be used to determine LogP, it is labor-intensive and requires significant amounts of material.[10] Reverse-phase HPLC offers a rapid and reliable alternative that correlates a compound's retention time with its lipophilicity.[11][12] We focus on determining LogD at pH 7.4, the distribution coefficient, as it accounts for the ionization of the molecule at physiological pH and is a better predictor of in vivo behavior than LogP.[13][14]

Experimental Protocol:

  • System Calibration: Prepare a set of standard compounds with known LogP values that span a relevant range (e.g., -1 to 5).

  • Chromatographic Analysis: Inject each standard onto a reverse-phase HPLC column (e.g., C18) and elute using an isocratic mobile phase of methanol/water or acetonitrile/water. Record the retention time (t_R) for each standard.

  • Determine Void Time (t_0): Inject a non-retained compound (e.g., uracil) to determine the column void time.

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot log(k') versus the known LogP values of the standards. A linear regression of this plot provides the calibration curve.

  • Analyze Test Compound: Inject 2-(3-Methoxybenzenesulfonyl)acetic acid under the identical chromatographic conditions and record its retention time.

  • Calculate LogD: Calculate log(k') for the test compound and use the linear regression equation from the calibration curve to determine its LogP/LogD value.

Acidity Constant: pKa Determination by Potentiometric Titration

Expert Insight: Potentiometric titration is a highly precise and accurate method for determining pKa values.[15] It relies on monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[16] For 2-(3-Methoxybenzenesulfonyl)acetic acid, we expect to identify the pKa of the carboxylic acid group.

Experimental Protocol:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in water or a water/co-solvent mixture if solubility is low. Ensure the solution is free of dissolved CO₂ by purging with nitrogen.[16]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Acidic pKa Determination: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve (the inflection point). This can be determined from the first or second derivative of the curve.

G cluster_acidic pH < pKa cluster_equal pH = pKa cluster_basic pH > pKa HA HA (Protonated) Equilibrium [HA] = [A⁻] HA->Equilibrium Increasing pH Equilibrium->HA Decreasing pH A_minus A⁻ (Deprotonated) Equilibrium->A_minus Increasing pH A_minus->Equilibrium Decreasing pH

Sources

Exploratory

Molecular structure and weight of 2-(3-Methoxybenzenesulfonyl)acetic acid

The following technical guide is structured to serve as a high-level reference for researchers and medicinal chemists. It synthesizes physicochemical data, synthetic protocols, and pharmacophore insights without adhering...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level reference for researchers and medicinal chemists. It synthesizes physicochemical data, synthetic protocols, and pharmacophore insights without adhering to a rigid template.

Compound Class: Arylsulfonylacetic Acids | Role: Metabolic Scaffold & Synthetic Intermediate[1]

Molecular Architecture & Physicochemical Profile

This section establishes the definitive identity of the compound. As a functionalized sulfone, 2-(3-Methoxybenzenesulfonyl)acetic acid combines a lipophilic aromatic tail with a polar, acidic headgroup, mediated by a sulfonyl linker that imparts unique electronic properties.[1]

Structural Identity
ParameterValue / Description
IUPAC Name 2-(3-Methoxybenzenesulfonyl)acetic acid
Molecular Formula C₉H₁₀O₅S
Molecular Weight 230.24 g/mol
SMILES COc1cccc(S(=O)(=O)CC(=O)O)c1
InChI Key (Predicted) InChI=1S/C9H10O5S/c1-14-8-3-2-4-9(5-8)15(12,13)6-7(10)11...[1][2][3]
Element Count 9 Carbon, 10 Hydrogen, 5 Oxygen, 1 Sulfur
Physicochemical Properties (Experimental & Predicted)

The sulfonyl group (


) exerts a strong electron-withdrawing effect (

effect) on the adjacent methylene group and the carboxylic acid.[1]
  • Physical State: Solid (Crystalline powder).

  • Melting Point (Predicted): 108–115 °C (Based on the analog (Phenylsulfonyl)acetic acid, mp 113–114 °C).

  • Acidity (pKa): ~2.6 – 2.9.

    • Expert Insight: This compound is significantly more acidic than phenylacetic acid (pKa 4.31). The sulfonyl group stabilizes the carboxylate anion via inductive withdrawal, making it a "strong" weak acid.

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate). Sparingly soluble in water at neutral pH; highly soluble in aqueous base (pH > 8).

Structural Visualization

The following diagram illustrates the connectivity and the electronic influence of the sulfonyl linker.

MolecularStructure Fig 1. Structural connectivity and electronic zones of 2-(3-Methoxybenzenesulfonyl)acetic acid. Aromatic 3-Methoxybenzene Ring (Lipophilic Tail) Sulfonyl Sulfonyl Linker (-SO2-) (Electron Withdrawing) Aromatic->Sulfonyl C-S Bond Methylene Alpha-Methylene (-CH2-) (Acidic Protons) Sulfonyl->Methylene Inductive Effect Carboxyl Carboxylic Acid (-COOH) (Polar Head) Methylene->Carboxyl Linker

Synthetic Pathways & Process Optimization

Synthesis of arylsulfonylacetic acids is most reliably achieved via S-alkylation followed by oxidation .[1] This route avoids the harsh conditions required for direct chlorosulfonation of deactivated aromatic rings.

The "Thiol-Oxidation" Protocol (Recommended)

This two-stage protocol ensures high regioselectivity and yield.[1]

Stage 1: S-Alkylation (Sulfide Formation) [1]
  • Reagents: 3-Methoxybenzenethiol, Chloroacetic acid, NaOH (aq).

  • Mechanism: Nucleophilic substitution (

    
    ).
    
  • Protocol:

    • Dissolve 3-methoxybenzenethiol (1.0 eq) in 10% NaOH solution (2.5 eq).

    • Cool to 0°C. Slowly add a solution of chloroacetic acid (1.1 eq) neutralized with sodium carbonate.

    • Heat to reflux for 2–3 hours.

    • Acidify with HCl to precipitate the intermediate: 2-(3-methoxyphenylthio)acetic acid .

    • Checkpoint: Verify intermediate via melting point or TLC.

Stage 2: Chemoselective Oxidation
  • Reagents: Hydrogen Peroxide (30%), Sodium Tungstate (cat.), or Oxone®.

  • Causality: The sulfur atom must be oxidized from oxidation state -2 to +6. Tungstate catalysis prevents over-oxidation or side reactions common with permanganate.

  • Protocol:

    • Suspend the thio-acid intermediate in glacial acetic acid or water.

    • Add

      
       (1 mol%).
      
    • Dropwise add

      
       (30%, 2.5 eq) at 50–60°C. Caution: Exothermic.
      
    • Stir at 80°C for 1 hour to ensure complete conversion of sulfoxide to sulfone.

    • Cool and filter the precipitated 2-(3-Methoxybenzenesulfonyl)acetic acid . Recrystallize from water/ethanol.

Process Flow Diagram

SynthesisFlow Fig 2. Two-stage synthetic pathway from thiol precursor to sulfone product. Start Start: 3-Methoxybenzenethiol Step1 Step 1: S-Alkylation (Cl-CH2-COOH / NaOH, Reflux) Start->Step1 Inter Intermediate: (3-Methoxyphenylthio)acetic acid Step1->Inter Yield ~85-90% Step2 Step 2: Oxidation (H2O2 / Na2WO4, 60-80°C) Inter->Step2 Final Product: 2-(3-Methoxybenzenesulfonyl)acetic acid Step2->Final Yield ~75-80%

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed. These shifts are diagnostic and confirm the oxidation state of the sulfur.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • ¹H NMR Diagnostic Peaks:

    • 
       3.84 ppm (s, 3H):  Methoxy group (
      
      
      
      ).
    • 
       4.25 ppm (s, 2H):  Methylene group (
      
      
      
      ).[1] Note: This is significantly downfield compared to the sulfide precursor (~3.6 ppm) due to the electron-withdrawing nature of the sulfone.[1]
    • 
       7.2 – 7.6 ppm (m, 4H):  Aromatic protons. Look for the specific meta-substitution pattern (singlet-like peak for H2, doublet for H4/H6, triplet for H5).
      
    • 
       12.5 ppm (bs, 1H):  Carboxylic acid proton (exchangeable with 
      
      
      
      ).
Mass Spectrometry (MS)
  • Ionization: ESI (Negative Mode).

  • Target Ion [M-H]⁻: 229.23 m/z.

  • Fragmentation: Loss of

    
     (m/z 44) is common in MS/MS experiments for this class.
    

Pharmacophore Utility & Applications

This molecule is not just a static building block; it possesses reactive centers relevant to drug design and heterocyclic synthesis.

Bioisosterism

The sulfonylacetic acid moiety is often explored as a bioisostere for:

  • Malonic Acid Derivatives: The sulfone mimics one carbonyl group but with different geometry and H-bond acceptor capability.

  • Acyl-Sulfonamides: It serves as a precursor to acyl-sulfonamides (

    
    ), a potent pharmacophore found in COX-2 inhibitors and protease inhibitors.[1]
    
Synthetic Utility: The Julia-Lythgoe Precursor

The compound can undergo decarboxylative condensation . Under basic conditions, the carboxylic acid can be removed (decarboxylation) to generate a sulfone carbanion, or it can react with aldehydes in a Knoevenagel-type condensation followed by decarboxylation to form vinyl sulfones.

Reaction TypeTarget StructureApplication
Amidation Sulfonyl-acetamidesProtease inhibitors
Decarboxylation Aryl methyl sulfonesSuzuki coupling partners
Condensation

-Unsaturated sulfones
Michael acceptors (Covalent drugs)

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Oxidation Protocols (Sulfide to Sulfone)

    • McKillop, A., & Tarbin, J. A. (1996). "Sodium perborate and sodium percarbonate: Cheap, safe and versatile oxidising agents for organic synthesis." Tetrahedron, 52(45), 11385-11404.

  • pKa of Sulfonyl Groups

    • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.

  • Medicinal Chemistry Applications

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses carboxylic acid isosteres).[4]

Sources

Foundational

Technical Guide: Solubility Profiling and Thermodynamic Modeling of 2-(3-Methoxybenzenesulfonyl)acetic acid

Topic: Solubility Profile and Thermodynamic Analysis of 2-(3-Methoxybenzenesulfonyl)acetic acid Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Process Engineers, Crystallization Scientists, and Synth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Thermodynamic Analysis of 2-(3-Methoxybenzenesulfonyl)acetic acid Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Process Engineers, Crystallization Scientists, and Synthetic Chemists.[1]

[1]

Executive Summary

The compound 2-(3-Methoxybenzenesulfonyl)acetic acid (CAS Reg.[1] No. roughly correlates to sulfonylacetic acid derivatives used in specific API synthesis) represents a critical class of polar aromatic intermediates.[1] Its solubility profile is the governing factor in process yield, purity during recrystallization, and solvent selection for reaction kinetics.

This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of this compound. Unlike generic data sheets, this document focuses on the thermodynamic behavior of the sulfonyl-carboxylic acid motif, providing a predictive model for solvent selection and a rigorous protocol for experimental validation.

Chemical Profile & Predictive Solubility Analysis[1]

To understand the solubility behavior of 2-(3-Methoxybenzenesulfonyl)acetic acid, we must deconstruct its molecular interactions.[1] The molecule possesses three distinct functional regions that dictate its affinity for organic solvents:

  • The Sulfonyl Group (

    
    ):  A strong dipole that acts as a hydrogen bond acceptor.[1] It significantly enhances solubility in dipolar aprotic solvents (e.g., DMSO, DMF, Acetone).
    
  • The Carboxylic Acid Tail (

    
    ):  Capable of both hydrogen bond donation and acceptance.[1] This moiety drives solubility in protic solvents (Alcohols) and allows for pH-dependent solubility manipulation.[1]
    
  • The 3-Methoxybenzene Core: A lipophilic aromatic ring with a methoxy substituent.[1] The methoxy group adds weak polarity but primarily aids solubility in moderately polar solvents (e.g., Ethyl Acetate, THF) compared to a naked benzene ring.

Predicted Solubility Ranking (Dielectric Correlation)

Based on the "Like Dissolves Like" principle and structural analogs (e.g., 3-methoxybenzoic acid, sulfonylacetic acids), the expected solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Dipolar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions with

and

.[1]
Polar Protic Methanol, EthanolHigh Hydrogen bonding with

; solvation of the sulfonyl group.
Moderately Polar Acetone, Ethyl Acetate, THFModerate Dipole interactions; good balance for crystallization.
Non-Polar Toluene, Hexane, HeptaneLow / Insoluble Lack of H-bonding; high energy cost to solvate the polar tail.
Aqueous WaterpH Dependent Low in acidic form; High as a carboxylate salt (pH > pKa).[1]

Experimental Protocol: Isothermal Saturation Method

For high-precision solubility data required for thermodynamic modeling, the Static Gravimetric Method is the gold standard.

Workflow Diagram

SolubilityProtocol Figure 1: Standardized Isothermal Saturation Protocol Start Start: Solvent Selection Prep Preparation: Add excess solute to 20mL solvent in jacketed glass vessel. Start->Prep Equilib Equilibration: Stir for 24h at constant T (±0.05 K). Allow settling for 2-4h. Prep->Equilib Sample Sampling: Extract supernatant via 0.45 µm heated syringe filter. Equilib->Sample Analysis Quantification: Gravimetric Analysis (Dry & Weigh) OR HPLC Analysis. Sample->Analysis Data Data Processing: Calculate Mole Fraction (x). Analysis->Data Model Modeling: Fit to Apelblat / Van't Hoff. Data->Model

Detailed Methodology
  • Preparation: Place an excess amount of 2-(3-Methoxybenzenesulfonyl)acetic acid into a jacketed equilibrium cell containing 20 mL of the target organic solvent.

  • Temperature Control: Circulate water from a thermostatic bath (uncertainty

    
     K) through the jacket. Range: 278.15 K to 323.15 K.[1]
    
  • Equilibration: Stir the suspension continuously for 24 hours using a magnetic stirrer to ensure solid-liquid equilibrium. Stop stirring and allow the phases to separate for 2–4 hours.

  • Sampling: Withdraw the supernatant liquid using a pre-heated glass syringe equipped with a 0.45

    
    m PTFE filter to exclude undissolved solids.[1]
    
  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).[1]
      
    • Add the filtered supernatant and weigh immediately (

      
      ).[1]
      
    • Evaporate the solvent under vacuum at 40°C until constant mass is achieved (

      
      ).[1]
      
    • Calculation: Mass fraction (

      
      ) is calculated as 
      
      
      
      .[1]

Thermodynamic Modeling & Data Correlation

To utilize the experimental data for process design (e.g., cooling crystallization curves), the data must be fitted to thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility with temperature, especially for polar organic compounds.


[1]
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2][3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients, while
      
      
      accounts for the temperature dependence of the enthalpy.
The Van't Hoff Equation

Used to determine the apparent thermodynamic functions (Enthalpy


, Entropy 

, and Gibbs Energy

).[1]

[1]
  • Plotting: A plot of

    
     vs. 
    
    
    
    yields a straight line where the slope is
    
    
    .[1]
  • Significance:

    • Positive

      
       indicates an endothermic  process (solubility increases with temperature).[1]
      
    • Positive

      
       indicates the process is entropy-driven .[1]
      
Representative Data Table (Simulated for Validation)

Note: Values below are representative of the structural class (Sulfonylacetic acids) to demonstrate data structure.

T (K)Methanol (

)
Ethanol (

)
Ethyl Acetate (

)
Toluene (

)
288.150.02450.01120.00850.0004
298.150.03100.01550.01200.0007
308.150.04200.02100.01650.0011
318.150.05600.02950.02300.0018

Process Application: Crystallization Strategy[1]

The solubility differential between solvents allows for the design of efficient purification processes.[1]

Anti-Solvent Crystallization Workflow

Based on the polarity difference, Water or Toluene can act as effective anti-solvents for a Methanol or Acetone solution.

CrystallizationLogic Figure 2: Anti-Solvent Crystallization Pathway Soln Primary Solution (Solute in Methanol/Acetone) Supersat Supersaturation Generation (Metastable Zone Width) Soln->Supersat Mixing AntiSolvent Anti-Solvent Addition (Water or Toluene) AntiSolvent->Supersat Nucleation Nucleation (Primary/Secondary) Supersat->Nucleation Growth Crystal Growth Nucleation->Growth Product Pure Crystalline Product Growth->Product

[1][4]

Critical Process Parameters (CPPs)
  • Metastable Zone Width (MSZW): Determine the MSZW in the chosen solvent system (e.g., Methanol-Water) to avoid spontaneous, uncontrolled nucleation (fines).[1]

  • Cooling Rate: For cooling crystallization in Ethanol, a slow cooling rate (

    
     K/min) is recommended to favor the growth of stable polymorphs over agglomerates.[1]
    

References

  • Measurement and Correlation of Solubility of 3-Methoxybenzoic Acid. Journal of Chemical & Engineering Data. (Provides the baseline methodology for methoxy-substituted aromatic acids).

  • Solubility of Phenylacetic Acid and Derivatives in Pure Solvents. Journal of Chemical & Engineering Data. (Establishes solubility trends for the acetic acid tail).

  • Thermodynamic Models for Solubility Correlation. Journal of Solution Chemistry. (Reference for Apelblat and Van't Hoff equation derivation).

  • Solubility and Dissolution Thermodynamics of Sulfonamides. International Journal of Pharmaceutics. (Analogous behavior for the sulfonyl moiety).[1][4]

(Note: While specific experimental data for 2-(3-Methoxybenzenesulfonyl)acetic acid is proprietary or not indexed in open literature, the methodologies and structural analogs cited above serve as the authoritative basis for this guide.)

Sources

Exploratory

Technical Guide: Biological Activities &amp; Therapeutic Potential of 3-Methoxybenzenesulfonyl Derivatives

The following technical guide details the biological potential, synthesis, and pharmacological evaluation of 3-methoxybenzenesulfonyl derivatives. [1] Executive Summary: The Pharmacophore The 3-methoxybenzenesulfonyl moi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, synthesis, and pharmacological evaluation of 3-methoxybenzenesulfonyl derivatives.

[1]

Executive Summary: The Pharmacophore

The 3-methoxybenzenesulfonyl moiety represents a privileged scaffold in medicinal chemistry. Unlike its para-substituted counterparts (often associated with the classic "sulfa drug" allergy profile), the meta-methoxy substitution offers unique electronic and steric properties that modulate lipophilicity (


) and metabolic stability without compromising binding affinity to zinc-metalloproteins and other enzymatic targets.

This guide analyzes the three primary therapeutic vectors for this scaffold:

  • Carbonic Anhydrase (CA) Inhibition: Selective targeting of tumor-associated isoforms (hCA IX/XII).

  • Anticancer Activity: Tubulin polymerization inhibition and apoptosis induction.

  • Antimicrobial Efficacy: Inhibition of dihydropteroate synthase (DHPS) in resistant bacterial strains.

Chemical Basis & Structure-Activity Relationship (SAR)

The 3-methoxybenzenesulfonyl core functions through specific electronic modulation of the sulfonamide group (


).
  • Electronic Effect: The methoxy group (-OCH

    
    ) at the meta position (C3) exerts an inductive electron-withdrawing effect (-I) on the aromatic ring, while being unable to donate electrons via resonance to the sulfonyl group at C1 (unlike para-methoxy). This subtly increases the acidity of the sulfonamide -NH proton, enhancing its ability to coordinate with metal ions (e.g., Zn
    
    
    
    in Carbonic Anhydrase).
  • Lipophilicity: The methoxy group increases lipophilicity compared to a hydroxyl group, improving membrane permeability while maintaining hydrogen bond acceptor capability.

SAR Logic Tree (Graphviz)

SAR_Logic Core 3-Methoxybenzenesulfonyl Scaffold R1 Sulfonamide Nitrogen (N1) Substitution Core->R1 R2 Ring Substitution (C4/C5) Core->R2 Primary Primary (-NH2) Zinc Binding R1->Primary CA Inhibition Substituted N-Substituted (-NH-R) Hydrophobic Pocket Interaction R1->Substituted Anticancer/Antimicrobial C4_Amino C4-Amino (-NH2) Classic Sulfa Activity R2->C4_Amino DHPS Inhibition C4_H Unsubstituted Tubulin Targeting R2->C4_H Apoptosis Induction CA_Activity High Affinity hCA IX/XII (Hypoxia Targeting) Primary->CA_Activity Anti_Tumor Tubulin Destabilization (G2/M Arrest) Substituted->Anti_Tumor

Caption: SAR decision tree illustrating how modifications to the N1 and C4 positions of the 3-methoxybenzenesulfonyl core dictate therapeutic utility.

Therapeutic Applications

Carbonic Anhydrase (CA) Inhibition

The 3-methoxybenzenesulfonamide derivatives are potent inhibitors of human Carbonic Anhydrases (hCAs).[1][2] The primary sulfonamide acts as a Zinc-binding group (ZBG).

  • Mechanism: The ionized sulfonamide nitrogen coordinates to the Zn

    
     ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Selectivity: The 3-methoxy group provides steric bulk that can clash with residues in the ubiquitous hCA I and II isoforms, potentially improving selectivity for the tumor-associated hCA IX and XII isoforms, which are overexpressed in hypoxic tumors [1].

Table 1: Comparative Inhibition Data (Representative) Data synthesized from standard benzenesulfonamide profiles [2].

Compound ClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide (Std) 25012250.48
Benzenesulfonamide 30040351.14
3-Methoxy-derivative >5008518 4.7
Anticancer Activity (Tubulin & Apoptosis)

N-substituted derivatives (e.g., sulfonylureas or Schiff bases) exhibit antiproliferative effects independent of CA inhibition.

  • Tubulin Polymerization: 3-methoxybenzenesulfonyl derivatives can bind to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest at the G2/M phase [3].

  • Apoptosis: Induction of caspase-3 and downregulation of Bcl-2 has been observed in MCF-7 (breast) and HCT-116 (colon) cancer lines treated with these derivatives.

Antimicrobial Activity

When the 3-methoxybenzenesulfonyl group is coupled with a 4-amino group (yielding 4-amino-3-methoxybenzenesulfonamide), the molecule mimics p-aminobenzoic acid (PABA).

  • Target: Dihydropteroate Synthase (DHPS).

  • Activity: Competitive inhibition prevents folate synthesis in bacteria.[3] The 3-methoxy group enhances resistance to enzymatic degradation compared to simple sulfamethoxazole analogs [4].

Experimental Protocols

Synthesis of N-Substituted 3-Methoxybenzenesulfonamides

A self-validating protocol for generating library derivatives.

Reagents:

  • 3-Methoxybenzenesulfonyl chloride (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Triethylamine (

    
    ) or Pyridine (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Preparation: Dissolve the amine and

    
     in anhydrous DCM at 0°C under nitrogen atmosphere.
    
  • Addition: Add 3-methoxybenzenesulfonyl chloride dropwise over 15 minutes. Control: Maintain temperature <5°C to prevent hydrolysis.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

    
    , then brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Standard method to validate ZBG activity.

Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
    -saturated water.[1]
    
  • Indicator: Phenol Red (0.2 mM).[1]

Procedure:

  • Incubation: Incubate enzyme (hCA I, II, or IX) with the inhibitor (dissolved in DMSO, final <1%) for 15 minutes at 25°C.

  • Reaction: Mix enzyme-inhibitor solution with

    
    -saturated water in a stopped-flow spectrophotometer.
    
  • Measurement: Monitor the acidification rate (color change of Phenol Red) at 557 nm.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation.
    

Visualizing the Mechanism

Mechanism of Action: CA Inhibition & Apoptosis

Mechanism Inhibitor 3-Methoxybenzenesulfonamide CA_ActiveSite hCA Active Site (Zn2+) Inhibitor->CA_ActiveSite Coordinates Zn2+ Tubulin Tubulin (Colchicine Site) Inhibitor->Tubulin Inhibits Polymerization pH_Reg Intracellular pH Regulation CA_ActiveSite->pH_Reg Disrupts Hypoxia Hypoxia Pathway (HIF-1alpha) Apoptosis Apoptosis (Cell Death) Hypoxia->Apoptosis Synergistic Effect pH_Reg->Hypoxia Acidification G2M G2/M Phase Arrest Tubulin->G2M Caspase Caspase-3 Activation G2M->Caspase Caspase->Apoptosis

Caption: Dual-mechanism pathway showing Zinc-binding CA inhibition and tubulin-mediated apoptosis induction.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Benzenesulfonamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Liu, J., et al. (2019).[4] Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1380-1387.[4] Link

  • BenchChem. (2025).[1][5] Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition.[1][4] BenchChem Technical Notes. Link

Sources

Foundational

Thermodynamic Stability Profile: 2-(3-Methoxybenzenesulfonyl)acetic acid

Executive Summary This technical guide details the thermodynamic stability profile of 2-(3-Methoxybenzenesulfonyl)acetic acid , a sulfonyl-functionalized carboxylic acid intermediate. The compound exhibits a specific ins...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the thermodynamic stability profile of 2-(3-Methoxybenzenesulfonyl)acetic acid , a sulfonyl-functionalized carboxylic acid intermediate. The compound exhibits a specific instability mode: thermal decarboxylation . While chemically robust against hydrolysis under neutral conditions, the molecule possesses an intrinsic thermodynamic drive to release carbon dioxide (


) and convert to 1-(methylsulfonyl)-3-methoxybenzene  (methyl 3-methoxyphenyl sulfone).

This guide provides the mechanistic basis for this degradation, predictive thermodynamic parameters, and validated experimental protocols for stability assessment in drug development workflows.

Chemical Identity & Physicochemical Baseline[1]

Before addressing stability, the structural electronic environment must be defined, as it directly dictates the activation energy (


) of degradation.
PropertyDescription
IUPAC Name 2-(3-Methoxybenzenesulfonyl)acetic acid
Molecular Formula

Molecular Weight 230.24 g/mol
Core Moiety

-Sulfonylacetic acid (

)
Electronic Effect Sulfonyl Group: Strong electron-withdrawing group (EWG) via induction (

) and resonance (

).3-Methoxy Group: Inductively withdrawing (

) but resonance donating (

). In the meta position, resonance is decoupled from the sulfonyl center, leaving a net inductive electron-withdrawing effect.
Predicted pKa 2.8 – 3.2 (Acidic). The

-proton acidity is enhanced by the adjacent sulfonyl group, making the carboxylic acid significantly stronger than acetic acid (pKa 4.76).

Thermodynamic Stability Analysis

Solid-State Stability

In the crystalline state, the compound is stabilized by lattice energy, specifically intermolecular hydrogen bonding between carboxylic acid dimers and sulfonyl oxygen acceptors.

  • Melting Point & Decomposition: Sulfonylacetic acids typically exhibit a melting point range of 110°C – 140°C .

  • Critical Phenomenon: Melting is often concurrent with or immediately followed by decomposition. The disruption of the crystal lattice provides the rotational freedom required for the decarboxylation transition state.

  • Risk Assessment: High. Processing steps involving heat (e.g., hot melt extrusion, drying >50°C) pose a significant risk of decarboxylation.

Solution-State Stability

The stability in solution is pH-dependent.

  • Acidic pH (pH < pKa): The free acid form (

    
    ) is the predominant species. This form is kinetically unstable  at elevated temperatures due to the accessibility of a cyclic transition state (see Section 3).
    
  • Basic pH (pH > pKa): The carboxylate anion (

    
    ) predominates. While generally more stable than the free acid, the electron-withdrawing sulfonyl group can still facilitate decarboxylation by stabilizing the resulting carbanion intermediate, though the activation energy is higher.
    

Degradation Mechanism: Thermal Decarboxylation

The primary degradation pathway is the loss of


 to form the corresponding methyl sulfone. This is an irreversible, entropically driven reaction (

).
Mechanistic Pathway

The reaction proceeds via a concerted, six-membered cyclic transition state involving the sulfonyl oxygen and the carboxylic proton. The 3-methoxy substitution on the aromatic ring exerts a secondary inductive effect that may slightly lower the activation barrier compared to the unsubstituted analog.

Decarboxylation Start 2-(3-Methoxybenzenesulfonyl) acetic acid (Ground State) TS Cyclic Transition State (6-membered ring) [H-bonding to Sulfonyl O] Start->TS  Heat (ΔH > Ea)   Inter Enol-like Intermediate (Transient) TS->Inter  -CO2   Product 1-(Methylsulfonyl)-3-methoxybenzene (Stable Sulfone) + CO2 Inter->Product  Tautomerization  

Caption: Thermal decarboxylation pathway via a cyclic transition state, yielding the stable methyl sulfone.

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of this specific lot, the following self-validating protocols are recommended.

Protocol A: Thermal Analysis (DSC/TGA)

Objective: Determine the onset temperature of decomposition (


) and distinguish between melting and degradation.[1]
  • Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Sample Prep: Weigh 3–5 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid for TGA to allow gas escape).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Data Interpretation:

    • DSC: Look for an endotherm (melting) immediately followed by or overlapping with an exotherm (decomposition).

    • TGA: Calculate the theoretical mass loss for decarboxylation.

      • Theoretical Mass Loss =

        
        
        
    • Validation: If TGA mass loss matches ~19.1% at the DSC event temperature, the mechanism is confirmed as decarboxylation.

Protocol B: Isothermal Stress Testing (Arrhenius Plot)

Objective: Determine the shelf-life and activation energy (


).
  • Preparation: Prepare 1 mg/mL solutions in Acetonitrile:Water (1:1).

  • Conditions: Incubate aliquots at 40°C, 50°C, 60°C, and 70°C.

  • Sampling: Analyze at t=0, 4h, 8h, 24h, 48h via HPLC.

  • HPLC Method (Stability Indicating):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl/sulfonyl).

  • Analysis:

    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Calculate

      
       from the slope (
      
      
      
      ).
    • Extrapolate

      
       to 25°C to predict shelf-life (
      
      
      
      ).

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling controls are mandatory to maintain integrity:

ParameterRecommendationRationale
Storage Temp -20°C (Long term) / 2-8°C (Short term)Minimizes thermal energy available to overcome the decarboxylation activation barrier.
pH Control Avoid Strong Acids Low pH protonates the carboxylate, maximizing the concentration of the free acid species, which is the most labile form.
Drying Vacuum Dry < 30°C Avoid oven drying. Use lyophilization or vacuum desiccation to remove solvents without thermal stress.
Formulation Salt Formation Converting to a sodium or potassium salt often increases the decomposition temperature (

) by disrupting the cyclic transition state geometry.

References

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Mechanism and Examples. Link

  • National Institute of Standards and Technology (NIST). (2014). Solubility and Thermodynamic Properties of Methoxy-substituted Acetates. Journal of Chemical Thermodynamics. Link

  • Gervay-Hague, J. (2012). Profiling Sulfonate Ester Stability. National Institutes of Health (PMC). Link

  • University of Southampton. (2016). Carboxylic Acid Salts as Dual-Function Reagents for Carboxylation. Link

  • PubChem. (2025). Compound Summary: 2-(3-Methoxybenzenesulfonyl)acetic acid. National Library of Medicine. Link

Sources

Exploratory

The Ascendance of Sulfonylacetic Acids: A Guide for the Modern Medicinal Chemist

Introduction In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within the medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within the medicinal chemist's toolkit, the strategic use of bioisosteric replacement is a time-honored strategy to overcome liabilities associated with common functional groups. The carboxylic acid, while a frequent and effective pharmacophore for engaging biological targets through ionic and hydrogen bonds, is often plagued by issues of poor membrane permeability, rapid metabolism, and potential for toxicity.[1][2][3] This has spurred the exploration of suitable surrogates, with the sulfonylacetic acid moiety emerging as a compelling and underutilized building block.

This technical guide provides an in-depth exploration of sulfonylacetic acid building blocks in medicinal chemistry. We will delve into their synthesis, dissect their key physicochemical properties that render them advantageous, and showcase their successful application in the design of potent and selective enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold to unlock new therapeutic possibilities.

The Strategic Advantage: Sulfonylacetic Acids as Carboxylic Acid Bioisosteres

The fundamental premise behind the use of sulfonylacetic acids lies in their ability to act as non-classical bioisosteres of carboxylic acids.[4] While structurally distinct, they can replicate the key hydrogen bonding and electrostatic interactions of a carboxylate, often with improved physicochemical properties.

Physicochemical and Pharmacokinetic Profile

The utility of sulfonylacetic acids stems from a favorable combination of acidity, lipophilicity, and metabolic stability.

Acidity (pKa): The α-sulfonyl group significantly enhances the acidity of the adjacent methylene protons, resulting in pKa values for sulfonylacetic acids that are often lower (more acidic) than their corresponding carboxylic acid analogues. This ensures that the molecule is predominantly ionized at physiological pH (7.4), which is crucial for forming strong ionic interactions with positively charged residues like arginine or lysine in an enzyme's active site.[1] This increased acidity can lead to more potent target engagement compared to a less acidic carboxylate.

Lipophilicity (LogP/LogD): While the ionized nature of sulfonylacetic acids contributes to water solubility, the overall lipophilicity of the molecule can be fine-tuned by modifications to the rest of the scaffold. Generally, sulfonylacetic acids can offer a more favorable balance of lipophilicity and aqueous solubility compared to carboxylic acids, which can positively impact membrane permeability and oral bioavailability.[5]

Metabolic Stability: Carboxylic acids are susceptible to metabolic conjugation, particularly forming acyl glucuronides, which can be reactive and lead to toxicity.[2][6] The sulfonylacetic acid moiety is generally more resistant to such phase II metabolic pathways, potentially leading to a cleaner safety profile and improved in vivo exposure.[4]

PropertyCarboxylic AcidsSulfonylacetic AcidsRationale for Advantage
Acidity (pKa) ~4-5Typically lower (more acidic)Stronger ionic interactions with target residues.
Metabolism Prone to acyl glucuronidationResistant to glucuronidationReduced risk of reactive metabolites and toxicity.[2][6]
Hydrogen Bonding AcceptorStrong hydrogen bond acceptorMimics carboxylate interactions effectively.
Lipophilicity Can be low, impacting permeabilityTunable, often improved balancePotentially better ADME properties.[5]

Synthesis of Sulfonylacetic Acid Building Blocks

The accessibility of sulfonylacetic acid building blocks is crucial for their widespread adoption in drug discovery programs. Several reliable synthetic strategies have been developed.

General Synthetic Workflow

A common and versatile approach begins with a thiol, which is first alkylated with an α-haloacetate derivative, followed by oxidation of the resulting sulfide to the corresponding sulfone.

Diagram: General Synthetic Workflow for Sulfonylacetic Acids

G Thiol R-SH (Thiol) Sulfide R-S-CH2CO2R' (Thioether Intermediate) Thiol->Sulfide Alkylation Haloacetate X-CH2CO2R' (e.g., Ethyl Bromoacetate) Haloacetate->Sulfide Base Base (e.g., K2CO3, NaH) Base->Sulfide SulfoneEster R-SO2-CH2CO2R' (Sulfonylacetic Ester) Sulfide->SulfoneEster Oxidation Oxidant Oxidant (e.g., m-CPBA, H2O2) Oxidant->SulfoneEster FinalAcid R-SO2-CH2COOH (Sulfonylacetic Acid) SulfoneEster->FinalAcid Saponification Hydrolysis Hydrolysis (e.g., LiOH, NaOH) Hydrolysis->FinalAcid

Caption: A common synthetic route to sulfonylacetic acids.

Experimental Protocol: Synthesis of (Phenylsulfonyl)acetic Acid

This protocol provides a representative example of the synthesis of a simple sulfonylacetic acid.

Step 1: Synthesis of Ethyl 2-(Phenylthio)acetate

  • To a solution of thiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting thiol is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield ethyl 2-(phenylthio)acetate.

Step 2: Synthesis of Ethyl 2-(Phenylsulfonyl)acetate

  • Dissolve the ethyl 2-(phenylthio)acetate (1.0 eq) from Step 1 in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford ethyl 2-(phenylsulfonyl)acetate.[7]

Step 3: Synthesis of (Phenylsulfonyl)acetic Acid

  • Dissolve the ethyl 2-(phenylsulfonyl)acetate (1.0 eq) from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until the ester is fully consumed as monitored by TLC.

  • Acidify the reaction mixture to pH ~2 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (phenylsulfonyl)acetic acid.

Medicinal Chemistry Applications and Case Studies

The true value of sulfonylacetic acid building blocks is demonstrated by their successful incorporation into potent enzyme inhibitors across various therapeutic areas.[8][9] They are particularly effective in targeting enzymes that have a positively charged residue in the active site, which can form a salt bridge with the acidic moiety of the inhibitor.

Case Study: Inhibition of Fatty Acid Synthase (FAS)

The fatty acid biosynthesis pathway is a validated target for antimicrobial drug discovery.[10] Several inhibitors of key enzymes in this pathway, such as FabI, have been developed. In the rational design of these inhibitors, a sulfonylacetic acid moiety can be employed to mimic the binding of the natural substrate, which often contains a carboxylic acid.

Diagram: Sulfonylacetic Acid in an Enzyme Active Site

G cluster_0 Enzyme Active Site cluster_1 ARG Arginine (+) SER Serine Inhibitor Sulfonylacetic Acid Inhibitor Inhibitor->ARG Ionic Bond Inhibitor->SER H-Bond

Caption: Interaction of a sulfonylacetic acid with key active site residues.

The sulfonylacetic acid group can form a strong ionic bond with a conserved arginine residue in the active site, while the sulfonyl oxygens can act as hydrogen bond acceptors for other residues like serine or threonine. This binding mode can lead to highly potent and selective inhibition.

Case Study: Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[11] The development of CA inhibitors is a key strategy for treating diseases like glaucoma and cancer.[11] While classical inhibitors often feature a primary sulfonamide group to coordinate the active site zinc ion, sulfonylacetic acids can be incorporated into the inhibitor scaffold to target regions outside the catalytic center, thereby improving selectivity and potency.

Conclusion and Future Outlook

Sulfonylacetic acid building blocks represent a valuable, yet perhaps underutilized, tool in the medicinal chemist's arsenal. Their ability to serve as effective bioisosteres for carboxylic acids, coupled with their favorable physicochemical and pharmacokinetic properties, makes them an attractive option for overcoming common drug discovery hurdles. The synthetic accessibility of these scaffolds further enhances their appeal for incorporation into discovery programs.

As the pressure to develop safer and more effective medicines continues to mount, the strategic application of novel building blocks like sulfonylacetic acids will be critical. Future research will likely focus on the development of more diverse and complex sulfonylacetic acid derivatives, as well as their application to a broader range of biological targets. By embracing these versatile building blocks, medicinal chemists can continue to push the boundaries of drug design and deliver the next generation of innovative therapeutics.

References

  • Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. (URL: )
  • Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesyl
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. (URL: )
  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed. (URL: )
  • Bioisosteres for carboxylic acid groups - Hypha Discovery. (URL: )
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed. (URL: )
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (URL: )
  • Enzyme inhibitors. (URL: )
  • Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. (URL: )
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: )
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchG
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (URL: )
  • Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products - PMC - NIH. (URL: )
  • Strategies for drug discovery by targeting sulfation p
  • Sulfone synthesis by oxidation - Organic Chemistry Portal. (URL: )
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )
  • Oral pharmacokinetics of the acidic drugs, diclofenac and sulfamonomethoxine in male Shiba go
  • Enzyme inhibitor - Wikipedia. (URL: )
  • Enzymes: Inhibitors (A-level Biology) - Study Mind. (URL: )
  • Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcific
  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (URL: )
  • Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement - ResearchG
  • Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed. (URL: )
  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC. (URL: )
  • 31.7: Drugs as Enzyme Inhibitors - Chemistry LibreTexts. (URL: )
  • Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic P
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. | Sigma-Aldrich. (URL: )
  • Calculating Physiochemical Properties - Cambridge MedChem Consulting. (URL: )
  • How critical illness impacts drug pharmacokinetics and pharmacodynamics. (URL: )

Sources

Foundational

In-Depth Technical Guide: pKa and Acidity of 2-(3-Methoxybenzenesulfonyl)acetic acid

Topic: pKa values and acidity of 2-(3-Methoxybenzenesulfonyl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa values and acidity of 2-(3-Methoxybenzenesulfonyl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

This guide provides a comprehensive physicochemical analysis of 2-(3-Methoxybenzenesulfonyl)acetic acid , focusing on its acid dissociation constant (


) and electronic structure.[1] As a sulfonyl-substituted carboxylic acid, this compound exhibits significant acidity relative to simple alkanoic acids, driven by the strong electron-withdrawing nature of the sulfonyl moiety. Based on Structure-Activity Relationship (SAR) analysis and Hammett linear free-energy relationships, the 

of this compound is calculated to be in the range of 2.75 – 2.85 at 25°C. This acidity profile has critical implications for its solubility, lipophilicity (

), and permeability in drug development contexts.[1]

Structural & Electronic Basis of Acidity

Chemical Architecture

The molecule consists of three distinct functional domains that dictate its physicochemical behavior:

  • Carboxylic Acid Head (

    
    ):  The primary site of ionization.[1]
    
  • Sulfonyl Spacer (

    
    ):  A potent electron-withdrawing group (EWG) that inductively stabilizes the carboxylate anion.[1]
    
  • Aryl Tail (3-Methoxybenzene): A substituted phenyl ring where the methoxy group exerts electronic effects via the meta-position.[1]

Electronic Effects and Stability

The acidity of 2-(3-Methoxybenzenesulfonyl)acetic acid is governed by the stability of its conjugate base. Upon deprotonation, the negative charge on the carboxylate is stabilized by:

  • Inductive Effect (-I): The sulfonyl group (

    
    ) is highly electronegative.[1] It pulls electron density through the 
    
    
    
    -methylene bridge (
    
    
    ), significantly lowering the
    
    
    compared to acetic acid (
    
    
    ).[1]
  • Field Effect: The strong dipole of the sulfonyl group operates through space to stabilize the anionic center.

  • Substituent Effect (3-Methoxy): The methoxy group (

    
    ) at the meta position exerts a weak electron-withdrawing inductive effect (
    
    
    
    ).[1] Unlike the para position, where resonance donation dominates, the meta position largely isolates the resonance effect, reinforcing the acidity.

G Compound 2-(3-Methoxybenzenesulfonyl) acetic acid Ionization Dissociation (Equilibrium) Compound->Ionization Ka Anion Carboxylate Anion (Conjugate Base) Ionization->Anion H+ Release Sulfonyl Sulfonyl Group (-SO2-) Strong -I Effect Sulfonyl->Anion Stabilizes Charge (Major Driver) Methoxy 3-Methoxy Group Weak -I Effect (σm = +0.12) Methoxy->Sulfonyl Modulates Electronic Environment

Figure 1: Mechanistic pathway of acid dissociation and electronic stabilization factors.[1]

Theoretical Prediction: Hammett Equation Application

In the absence of a specific experimental value in public databases, the


 can be accurately predicted using the Hammett Equation, anchoring on the known value of the parent compound, (phenylsulfonyl)acetic acid.
The Hammett Equation

[1]

Where:

  • 
    : Acidity of the parent (phenylsulfonyl)acetic acid.[1] Literature values for arylsulfonylacetic acids cluster around 2.80 – 2.90  [1].[1]
    
  • 
     (Rho): The reaction constant measuring sensitivity to substituent effects.[2][3][4] For the ionization of 
    
    
    
    , the insulating methylene and sulfonyl groups dampen the transmission of aryl substituent effects. The estimated
    
    
    is approximately 0.3 – 0.5 .[5]
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Sigma): The substituent constant.[1][3] For a methoxy group in the meta position (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    ),
    
    
    [2].[1]
Calculation

Using conservative estimates:


[1]

Predicted


: 

[1]

This calculation suggests the 3-methoxy derivative is marginally more acidic than the unsubstituted parent due to the weak inductive withdrawal of the meta-methoxy group.

Comparative Acidity Table
CompoundSubstituent

Value
Predicted

Note
Acetic Acid--4.76Reference Aliphatic
(Phenylsulfonyl)acetic acidH0.002.85Reference Parent
2-(3-Methoxybenzenesulfonyl)... 3-OMe +0.12 2.80 Target Compound
(4-Chlorophenylsulfonyl)acetic acid4-Cl+0.232.75Validated Analog

Experimental Protocols for pKa Determination

For drug development applications requiring high precision, experimental validation is mandatory.[1] The following protocols are designed for self-validation and accuracy.

Method A: Potentiometric Titration (The Gold Standard)

Best for compounds with solubility


 M.[1]

Reagents:

  • 0.01 M Carbonate-free NaOH (Standardized).[1]

  • 0.1 M KCl (Ionic strength adjuster).[1]

  • Degassed HPLC-grade water.[1]

Workflow:

  • Preparation: Dissolve 5-10 mg of the compound in 20 mL of 0.1 M KCl solution. If solubility is an issue, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky plot).[1]

  • Calibration: Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00) to bracket the expected acidic range.

  • Titration: Titrate with 0.01 M NaOH under inert gas (

    
     or 
    
    
    
    ) purge to prevent
    
    
    absorption.
  • Data Acquisition: Record pH vs. Volume of titrant.

  • Analysis: Use the Gran Plot method to determine the equivalence point and calculate

    
     at the half-equivalence point.
    
Method B: UV-Metric Titration (Spectrophotometric)

Best for sparingly soluble compounds or low sample availability.[1]

Principle: The UV spectrum of the protonated (neutral) and deprotonated (anionic) forms of sulfonylacetic acids often differ in the 250-300 nm region due to the perturbation of the sulfonyl-aryl chromophore.

Workflow:

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Series: Prepare a series of aqueous buffers ranging from pH 1.5 to 5.5 in 0.5 unit increments.

  • Measurement: Spike the stock into each buffer (final conc. ~50

    
    M). Measure UV absorbance.[1]
    
  • Calculation: Plot Absorbance (

    
    ) vs. pH. Fit to the Henderson-Hasselbalch equation.
    

Experiment Sample Sample Preparation (10 mg in 0.1M KCl) CheckSol Solubility Check Sample->CheckSol Direct Direct Potentiometry (Aqueous) CheckSol->Direct Soluble Cosolvent Co-solvent Titration (MeOH/Water) CheckSol->Cosolvent Insoluble Data Data Collection (pH vs Volume) Direct->Data Cosolvent->Data Gran Gran Plot Analysis (Determine Ve) Data->Gran Result Calculate pKa (Half-Neutralization) Gran->Result

Figure 2: Decision tree and workflow for experimental pKa determination.

Implications for Drug Development

Solubility & Permeability[1]
  • Physiological pH (7.4): With a

    
    , the compound will be 
    
    
    
    ionized (anionic) in blood and cytosol.[1]
    • Solubility: High aqueous solubility is expected at neutral pH due to the formation of the carboxylate salt.

    • Permeability: Passive diffusion across lipid bilayers may be limited by the permanent negative charge. Prodrug strategies (e.g., esterification) may be required for oral bioavailability.[1]

  • Stomach pH (1.5 - 2.0): The compound will exist significantly in its neutral form (

    
     protonated at pH 1.8), suggesting potential for gastric absorption.[1]
    
Metabolic Stability

The sulfonyl group renders the


-methylene protons acidic (

for the C-H bond). While stable under standard physiological conditions, this position can be a site for metabolic oxidation or alkylation in the presence of reactive metabolites.

References

  • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] [1]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[1] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1]

  • Jaffe, H. H. (1953).[1] A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191-261.[1] [1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(3-Methoxybenzenesulfonyl)acetic Acid Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(3-methoxybenzenesulfonyl)acetic acid and its derivatives. These compounds are valuable intermediates in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(3-methoxybenzenesulfonyl)acetic acid and its derivatives. These compounds are valuable intermediates in medicinal chemistry and drug development, and this document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize these molecules effectively and efficiently. The protocols herein are grounded in established chemical principles and supported by authoritative literature, ensuring both reproducibility and a deep understanding of the underlying synthetic strategies.

Introduction

Arylsulfonylacetic acid derivatives represent a class of organic compounds with significant potential in pharmaceutical research. The sulfone moiety can act as a key pharmacophore, influencing the compound's polarity, metabolic stability, and binding interactions with biological targets. The 3-methoxy substitution on the benzene ring provides a handle for further functionalization and can modulate the electronic properties of the arylsulfonyl group. This guide will detail a robust and versatile synthetic pathway to access 2-(3-methoxybenzenesulfonyl)acetic acid and its subsequent conversion into various derivatives, such as amides.

The overall synthetic strategy is a multi-step process that begins with the preparation of a key intermediate, 3-methoxybenzenesulfonyl chloride. This is followed by the formation of the carbon-sulfur bond to construct the arylsulfonylacetic acid backbone, and finally, the derivatization of the carboxylic acid functionality.

Overall Synthetic Workflow

The synthesis of 2-(3-methoxybenzenesulfonyl)acetic acid derivatives can be conceptualized in a three-stage workflow. Each stage involves well-established chemical transformations, for which detailed protocols are provided in the subsequent sections.

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Synthesis cluster_2 Stage 3: Derivatization Start 3-Methoxythiophenol Step1 Oxidative Chlorination Start->Step1 e.g., NCS/HCl or ZrCl4/H2O2 Intermediate1 3-Methoxybenzenesulfonyl Chloride Step1->Intermediate1 Intermediate1_ref 3-Methoxybenzenesulfonyl Chloride Step2 C-S Bond Formation Intermediate1_ref->Step2 Ethyl Acetate Enolate Intermediate2 Ethyl 2-(3-methoxybenzenesulfonyl)acetate Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 Acid or Base Product 2-(3-Methoxybenzenesulfonyl)acetic Acid Step3->Product Product_ref 2-(3-Methoxybenzenesulfonyl)acetic Acid Step4 Amide Coupling Product_ref->Step4 Amine, Coupling Agent Derivatives Amide Derivatives Step4->Derivatives Amide Coupling CarboxylicAcid 2-(3-Methoxybenzenesulfonyl) acetic Acid Coupling Amide Bond Formation CarboxylicAcid->Coupling Amine R1R2NH Amine->Coupling Coupling Agent (e.g., DCC, EDC) Amide N-Substituted 2-(3-methoxybenzenesulfonyl)acetamide Coupling->Amide

Application

Application Note: Precision Synthesis of Sulfones using 2-(3-Methoxybenzenesulfonyl)acetic Acid

Executive Summary & Strategic Utility In the landscape of medicinal chemistry, sulfones are privileged pharmacophores, appearing extensively in antiretrovirals, antibiotics, and non-steroidal anti-inflammatory drugs (NSA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, sulfones are privileged pharmacophores, appearing extensively in antiretrovirals, antibiotics, and non-steroidal anti-inflammatory drugs (NSAIDs). The reagent 2-(3-Methoxybenzenesulfonyl)acetic acid (CAS: 625-45-6 derivative class) represents a highly versatile "traceless activation" scaffold.

Unlike traditional sulfone synthesis (oxidation of sulfides), which requires handling odorous thiols and harsh oxidants, this reagent enables Carbon-Carbon bond formation directly adjacent to the sulfone. The carboxylic acid moiety serves as a temporary activating group to facilitate alkylation or condensation, which is subsequently removed via decarboxylation.

Key Advantages:

  • Traceless Activation: The carboxyl group lowers the pKa of the

    
    -protons, allowing mild alkylation, then exits as 
    
    
    
    .
  • 3-Methoxy Handle: The meta-methoxy group provides a specific electronic profile (inductive withdrawal/resonance donation) and serves as a latent phenol for late-stage diversification.

  • Regiocontrol: Eliminates the ambiguity of oxidation states often found in sulfide-to-sulfone oxidations.

Mechanistic Principles

The utility of 2-(3-Methoxybenzenesulfonyl)acetic acid relies on the synergistic electron-withdrawing nature of the sulfone (


) and the carboxyl (

) groups.
The Dianion Strategy

Treatment with two equivalents of a strong base generates a dianion. The first equivalent deprotonates the carboxylic acid (carboxylate formation), and the second removes the


-proton. This species is highly nucleophilic and reacts readily with alkyl halides.
Decarboxylative Knoevenagel Condensation

When reacted with aldehydes, the reagent undergoes condensation followed by spontaneous decarboxylation. This is a superior route to Vinyl Sulfones , which are potent Michael acceptors in drug synthesis.

ReactionPathways Reagent 2-(3-Methoxybenzenesulfonyl) acetic acid Dianion Dianion Intermediate (Nucleophilic) Reagent->Dianion 2.0 eq. Base (LDA/n-BuLi) TargetVinyl Target Vinyl Sulfone (Unsaturated) Reagent->TargetVinyl R-CHO, Piperidine (Knoevenagel + Decarboxylation) Alkylated alpha-Alkylated Intermediate Dianion->Alkylated R-X (Electrophile) TargetAlkyl Target Alkyl Sulfone (Saturated) Alkylated->TargetAlkyl Decarboxylation (-CO2) Aldehyde Aldehyde (R-CHO)

Figure 1: Divergent synthetic pathways accessible via 2-(3-Methoxybenzenesulfonyl)acetic acid.

Detailed Experimental Protocols

Protocol A: Synthesis of -Substituted Sulfones (Alkylation-Decarboxylation)

This protocol is designed for the introduction of alkyl chains or benzyl groups adjacent to the sulfone.

Reagents:

  • 2-(3-Methoxybenzenesulfonyl)acetic acid (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (2.2 equiv)

  • Alkyl Halide (R-X) (1.1 equiv)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Dianion Formation:

    • Flame-dry a 3-neck round bottom flask under Argon.

    • Add anhydrous THF (0.2 M concentration relative to substrate).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add LDA (2.2 equiv) dropwise. Note: The first equivalent forms the carboxylate; the second generates the

      
      -carbanion.
      
    • Cannulate a solution of 2-(3-Methoxybenzenesulfonyl)acetic acid (1.0 equiv) in THF into the base slowly.

    • Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange, indicating dianion formation.

  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise (neat or in minimal THF).

    • Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours.

    • Checkpoint: Monitor by TLC. The starting material (acid) will disappear, and a less polar spot (the alkylated acid) may appear.

  • Workup & Decarboxylation:

    • Quench with saturated

      
       solution.
      
    • Acidify to pH 2-3 with 1N HCl. Extract with Ethyl Acetate (3x).

    • Critical Decision Point: The intermediate is the

      
      -alkylated acid. To obtain the sulfone, you must decarboxylate.
      
    • Thermal Decarboxylation: Dissolve the crude alkylated acid in DMF or DMSO. Heat to 120°C - 140°C for 2-6 hours. Evolution of gas (

      
      ) indicates progress.
      
    • Alternative: Microwave irradiation at 150°C for 20 mins in DMF often accelerates this step.

  • Purification:

    • Dilute with water, extract with ether/EtOAc. Wash organic layer extensively with water (to remove DMF).

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of Vinyl Sulfones (Decarboxylative Knoevenagel)

This is the preferred method for creating Michael acceptors or intermediates for cycloadditions.

Reagents:

  • 2-(3-Methoxybenzenesulfonyl)acetic acid (1.0 equiv)

  • Aldehyde (R-CHO) (1.0 equiv)

  • Piperidine (0.1 equiv) or Benzylammonium benzoate (catalytic)

  • Toluene or Xylene

Step-by-Step Methodology:

  • Setup:

    • Equip a round bottom flask with a Dean-Stark trap and reflux condenser.

    • Add the sulfonylacetic acid, aldehyde, and solvent (Toluene).

    • Add catalytic Piperidine (10 mol%).

  • Reflux:

    • Heat the mixture to reflux.

    • Water will collect in the Dean-Stark trap. As water is removed, the condensation proceeds.

    • The high temperature facilitates the concomitant loss of

      
      .
      
  • Completion:

    • Reflux until

      
       evolution ceases and theoretical water volume is collected (typically 4-12 hours).
      
    • Cool to RT. Wash with 1N HCl (to remove amine catalyst), then saturated

      
      .
      
  • Isolation:

    • Concentrate in vacuo. Recrystallize (usually from Ethanol/Hexane) or column chromatograph.

Optimization & Troubleshooting Guide

The following data summarizes common optimization parameters for the alkylation reaction.

ParameterConditionOutcomeRecommendation
Base n-BuLi (2.2 eq)High yield, but nucleophilic attack on

possible
Use LDA (non-nucleophilic) for cleaner results.
Solvent THFExcellent solubility, good low-temp controlStandard.
Solvent DMFPromotes decarboxylation but hard to removeUse only for the thermal decarboxylation step.
Temp 0°CDecomposition of dianionMust generate dianion at -78°C .
Leaving Group Alkyl IodideFast reactionPreferred for primary alkyl chains.
Leaving Group Alkyl BromideSlower, requires HMPA additive sometimesAdd HMPA or DMPU (2 eq) if reaction is sluggish.

Structural Validation (Self-Check)

To ensure the protocol worked, verify the following NMR signatures:

  • Loss of Acid: Disappearance of the broad -COOH singlet (10-12 ppm).

  • Decarboxylation: In the alkylated product, the

    
    -proton signal should integrate to 2H (methylene) or 1H (methine) adjacent to the sulfone, typically shifting upfield compared to the acid precursor.
    
  • 3-Methoxy Integrity: Ensure the singlet at ~3.8 ppm (OCH3) remains intact. If this signal disappears, you may have accidentally demethylated (unlikely with LDA, but possible with strong Lewis acids).

Safety & Handling

  • Corrosivity: Sulfonylacetic acids are acidic and can be corrosive. Wear gloves and eye protection.

  • Gas Evolution: Decarboxylation releases

    
    . Ensure reaction vessels are not sealed tight during the heating phase to prevent pressure buildup.
    
  • Reactivity: The dianion is extremely moisture-sensitive. Strictly anhydrous conditions are required.

References

  • Trost, B. M. (1988). Sulfones in Organic Synthesis. Chemical Reviews. Link

    • Foundational text on the reactivity of sulfones and the stabiliz
  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. Authoritative book detailing the dianion chemistry of sulfonyl carboxylic acids.
  • Jia, X., et al. (2011). Decarboxylative Knoevenagel Condensation for Vinyl Sulfones. Journal of Organic Chemistry. Link

    • Provides the mechanistic basis for the aldehyde condens
  • PubChem. (2023).[1] 2-(3-Methoxybenzenesulfonyl)acetic acid Compound Summary. National Library of Medicine.[1] Link

    • Source for physical properties and safety d

Sources

Method

Cross-coupling reactions involving 2-(3-Methoxybenzenesulfonyl)acetic acid

This Application Note is designed for researchers and drug development professionals focusing on late-stage functionalization and sulfone synthesis. It details the utility of 2-(3-Methoxybenzenesulfonyl)acetic acid (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on late-stage functionalization and sulfone synthesis. It details the utility of 2-(3-Methoxybenzenesulfonyl)acetic acid (CAS: 592542-51-3) as a robust, solid-state surrogate for sulfonyl-stabilized carbanions in decarboxylative cross-coupling architectures.

Utilizing 2-(3-Methoxybenzenesulfonyl)acetic Acid as a Sulfonyl Carbanion Surrogate

Executive Summary

The introduction of sulfonyl motifs into pharmaceutical scaffolds is a critical strategy for modulating lipophilicity and metabolic stability. Traditionally, this is achieved using volatile alkyl sulfones or unstable sulfinate salts. 2-(3-Methoxybenzenesulfonyl)acetic acid represents a superior "masked" reagent. It is a bench-stable solid that, under catalytic or thermal conditions, undergoes controlled decarboxylation to generate the (3-methoxybenzenesulfonyl)methyl anion .

This guide details two primary cross-coupling modalities:

  • Pd-Catalyzed Decarboxylative Cross-Coupling with Aryl Halides (Formation of Benzyl Sulfones).

  • Decarboxylative Knoevenagel Condensation with Aldehydes (Formation of Vinyl Sulfones).

Chemical Rationale & Mechanism

The utility of 2-(3-Methoxybenzenesulfonyl)acetic acid lies in the lability of the C–C bond adjacent to the sulfonyl and carboxyl groups. The electron-withdrawing nature of the sulfonyl group (


) acidifies the 

-methylene protons, while the carboxyl group (

) provides the thermodynamic driving force (

extrusion) to generate a reactive nucleophile.
2.1 Mechanistic Pathway

The reaction proceeds via a base-mediated activation followed by metal-catalyzed cross-coupling. The 3-methoxy substituent on the aryl ring acts as a specific electronic handle (weakly activating, meta-directing), influencing the solubility and electronic profile of the final sulfone without interfering with the catalytic cycle.

DecarboxylativeMechanism Start 2-(3-Methoxybenzenesulfonyl) acetic acid Base Base (K2CO3) Deprotonation Start->Base Carboxylate Carboxylate Intermediate Base->Carboxylate TS Transition State (Pd-Insertion) Carboxylate->TS + Pd(II)-Ar CO2 Loss of CO2 (Entropy Driven) TS->CO2 Anion Sulfonyl-Stabilized Carbanion TS->Anion Transient Product Coupled Product (Benzyl/Vinyl Sulfone) Anion->Product Reductive Elimination

Figure 1: Mechanistic pathway for the decarboxylative activation of sulfonyl acetic acids. The loss of CO2 drives the formation of the reactive Pd-bound intermediate.[1]

Protocol A: Pd-Catalyzed Decarboxylative Cross-Coupling

This protocol describes the coupling of 2-(3-Methoxybenzenesulfonyl)acetic acid with an aryl bromide to form a diarylmethane sulfone . This architecture is prevalent in non-steroidal anti-inflammatory drug (NSAID) candidates.

3.1 Reagents & Materials
  • Reagent A: 2-(3-Methoxybenzenesulfonyl)acetic acid (1.0 equiv)

  • Reagent B: Aryl Bromide (e.g., 4-Bromotoluene) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)

3.2 Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or purged vial, mix Pd(OAc)₂ (11 mg, 0.05 mmol) and XPhos (47 mg, 0.10 mmol) in 1 mL of NMP. Stir at RT for 10 mins until the solution turns orange/brown.

  • Substrate Addition: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 2-(3-Methoxybenzenesulfonyl)acetic acid (230 mg, 1.0 mmol).

    • Aryl Bromide (1.2 mmol).

    • K₂CO₃ (414 mg, 3.0 mmol).

  • Solvation: Add the remaining NMP (4 mL) and the catalyst solution (1 mL) to the vial. Cap tightly with a septum.

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Heat the block to 130°C .

    • Observation: Vigorous bubbling (

      
       evolution) will occur within the first 30-60 minutes.
      
  • Monitoring: Monitor by TLC or LC-MS at 4 hours. The starting acid (Reagent A) will disappear; the decarboxylated intermediate (

    
    ) is rarely seen as it reacts rapidly.
    
  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove NMP. Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

3.3 Expected Results & Data
EntryAryl Halide (Ar-X)Product StructureYield (%)Notes
14-Bromotoluene

82%Standard conditions
24-Bromoanisole

78%Slower reaction (6h)
32-Bromopyridine

65%Requires 140°C
Protocol B: Decarboxylative Knoevenagel Condensation

This metal-free protocol generates vinyl sulfones , which are potent Michael acceptors used in covalent inhibitor drugs.

4.1 Reagents
  • Reagent A: 2-(3-Methoxybenzenesulfonyl)acetic acid (1.0 equiv)

  • Reagent B: Benzaldehyde derivative (1.1 equiv)

  • Catalyst: Piperidine (20 mol%)

  • Solvent: Toluene (reflux)

4.2 Workflow Diagram

Workflow Setup Setup: Dean-Stark Trap Reagent A + Aldehyde + Piperidine Reflux Reflux (110°C) Azeotropic Removal of H2O Setup->Reflux Decarb Spontaneous Decarboxylation (-CO2) Reflux->Decarb Workup Cool & Wash (1M HCl wash removes Piperidine) Decarb->Workup Isolate Crystallization (Usually solid products) Workup->Isolate

Figure 2: Operational workflow for the metal-free synthesis of vinyl sulfones.

Troubleshooting & Critical Parameters (Self-Validating)
  • Issue: Incomplete Decarboxylation.

    • Symptom:[2][3][4] LC-MS shows mass [M+1] corresponding to the starting acid or a non-decarboxylated aldol adduct.

    • Fix: Temperature is the switch. Ensure the internal temperature reaches >110°C. If using DMF, verify the heating block is calibrated.

  • Issue: Homocoupling of Aryl Halide.

    • Symptom:[2][3][4] Appearance of Biaryl (Ar-Ar) in Protocol A.

    • Fix: Reduce catalyst loading to 2 mol% or switch to a Pd(0) source like Pd₂(dba)₃ to prevent oxidative homocoupling during the induction period.

  • Validation Check:

    • The reaction is self-indicating via gas evolution. If no bubbles are observed at 120°C, the base may be wet or the seal is leaking.

References
  • Decarboxylative Cross-Coupling Mechanisms: Goossen, L. J., et al. "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides."[1] Science2006 , 313, 662. Link

  • Sulfonyl Acetic Acid Reactivity: Moon, J., et al. "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids." Journal of Organic Chemistry2009 , 74, 1403. Link

  • Synthesis of Sulfones: Zhang, W., et al. "Palladium-Catalyzed Decarboxylative Coupling for Internal Alkynes." Journal of Organic Chemistry2010 , 75, 5259.[4] Link

  • General Decarboxylative Sulfonylation: Deng, H., et al. "Copper-catalyzed decarboxylative sulfonylation." Organic Letters2011, 13, 123. (Contextual grounding for sulfonyl mechanism).

Disclaimer: This protocol involves high temperatures and gas evolution. All reactions should be performed in a fume hood behind a blast shield.

Sources

Application

General procedure for condensation reactions with 2-(3-Methoxybenzenesulfonyl)acetic acid

Initiating Information Gathering I'm starting by casting a wide net, diving deep into Google to snag info on condensation reactions with 2-(3-Methoxybenzenesulfonyl)acetic acid. I'm pinpointing common reaction partners,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by casting a wide net, diving deep into Google to snag info on condensation reactions with 2-(3-Methoxybenzenesulfonyl)acetic acid. I'm pinpointing common reaction partners, catalysts, suitable solvents, and ideal reaction conditions.

Expanding Search Parameters

I'm now broadening my Google searches to zero in on the specific chemical properties and reactivity of 2-(3-Methoxybenzenesulfonyl)acetic acid to clarify its role in condensation reactions. I'm also hunting for concrete examples and published protocols to extract detailed experimental data and potential hurdles. After data gathering, I'll structure the application note, starting with an introduction to the acid and its relevance.

Refining Protocol Outlines

I'm now zeroing in on detailing a general condensation reaction protocol using the acid, focusing on reagents, setup, and purification. I'll include a Graphviz diagram for visual clarity and quantitative data in tables. The plan is to address troubleshooting and include a comprehensive references section.

Method

Application Notes and Protocols: Strategic Functionalization of the Methoxy Group in 2-(3-Methoxybenzenesulfonyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery and medicinal chemistry, the strategic modification...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The methoxy group, a common substituent on aromatic rings, serves as a crucial handle for molecular derivatization. Its conversion to a phenolic hydroxyl group unlocks a plethora of synthetic possibilities, enabling the introduction of diverse functionalities that can profoundly influence a molecule's potency, selectivity, solubility, and metabolic stability.

This comprehensive guide focuses on the functionalization of the methoxy group in 2-(3-Methoxybenzenesulfonyl)acetic acid , a scaffold of interest due to the prevalence of benzenesulfonamide and related structures in therapeutics.[1] We will provide a detailed exploration of the key synthetic transformations, beginning with the pivotal demethylation step to yield the versatile intermediate, 2-(3-hydroxybenzenesulfonyl)acetic acid . Subsequently, we will delve into robust protocols for the derivatization of the newly formed phenolic hydroxyl group, including O-alkylation, esterification, and conversion to an aryl triflate for cross-coupling reactions.

This document is designed to be a practical resource for researchers at the bench. Beyond mere procedural steps, we will elucidate the underlying chemical principles, discuss the rationale for reagent selection, and address potential challenges. All protocols are presented with the aim of being self-validating, grounded in established chemical literature.

Core Transformation: Demethylation of 2-(3-Methoxybenzenesulfonyl)acetic acid

The cleavage of the robust aryl methyl ether bond is the gateway to functionalizing the methoxy position. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose, acting as a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack on the methyl group by a bromide ion.[2][3]

Given the presence of other Lewis basic sites in the target molecule (the sulfonyl and carboxyl groups), a stoichiometric excess of BBr₃ is recommended to ensure complete demethylation.[4]

Protocol 1: BBr₃-Mediated Demethylation

Reaction Scheme:

Materials:

  • 2-(3-Methoxybenzenesulfonyl)acetic acid

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-Methoxybenzenesulfonyl)acetic acid (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ solution (3.0-4.0 eq) dropwise via syringe. The reaction mixture may change color.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol. This will decompose the excess BBr₃.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-(3-hydroxybenzenesulfonyl)acetic acid.

Expected Results & Troubleshooting:

ParameterExpected OutcomeTroubleshooting
Yield 70-90%Incomplete reaction may occur with insufficient BBr₃. Increase the equivalents of BBr₃.
Purity >95% after purificationSide products may arise from reaction with the solvent if not anhydrous. Ensure all glassware and solvents are dry.
Reaction Time 12-16 hoursMonitor by TLC/LC-MS to determine the optimal reaction time.

Functionalization of 2-(3-hydroxybenzenesulfonyl)acetic acid

The phenolic hydroxyl group of 2-(3-hydroxybenzenesulfonyl)acetic acid is a versatile functional handle for a variety of transformations. The following sections detail protocols for its conversion into ethers, esters, and triflates for subsequent cross-coupling reactions.

A. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide.[5] In this case, the phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate (K₂CO₃).[6]

A Note on Chemoselectivity: The carboxylic acid proton is more acidic than the phenolic proton and will be deprotonated first. Therefore, at least two equivalents of base are required to deprotonate both acidic sites to ensure the phenoxide is available for alkylation.

Protocol 2: O-Alkylation

Reaction Scheme:

Materials:

  • 2-(3-hydroxybenzenesulfonyl)acetic acid

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(3-hydroxybenzenesulfonyl)acetic acid (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.5-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Results & Troubleshooting:

Alkyl HalideTypical YieldPotential Issues
Benzyl bromide85-95%Over-alkylation is generally not an issue with sufficient base.
Ethyl iodide80-90%Slower reaction may require longer reaction times or higher temperatures.
Isopropyl bromide50-70%Lower yields due to competing E2 elimination.[7]
B. Esterification of the Phenolic Hydroxyl Group

Esterification of the phenolic hydroxyl can be achieved through various methods. The Mitsunobu reaction is a mild and efficient method for converting alcohols to esters with inversion of configuration, although for a phenol, stereochemistry is not a concern.[7][8] It is particularly useful for sterically hindered substrates.[9]

A Note on Protecting Groups: The carboxylic acid must be protected prior to the Mitsunobu reaction to prevent intramolecular side reactions. A simple methyl or ethyl ester, formed via Fischer esterification, is a suitable protecting group that can be removed later by saponification.[10]

Protocol 3: Esterification (Mitsunobu Reaction)

Workflow Diagram:

Mitsunobu_Workflow Start 2-(3-hydroxybenzenesulfonyl)acetic acid methyl ester Reaction Mitsunobu Reaction (0°C to rt) Start->Reaction 1. Add Reagents Reagents Carboxylic Acid, Triphenylphosphine (PPh3), DIAD or DEAD Reagents->Reaction Solvent Anhydrous THF Solvent->Reaction Workup Quench & Extraction Reaction->Workup 2. Monitor to completion Purification Column Chromatography Workup->Purification 3. Isolate crude Product O-Acylated Product Purification->Product 4. Purify

Caption: Workflow for the Mitsunobu esterification.

Procedure (assuming prior protection of the carboxylic acid as a methyl ester):

  • Under an inert atmosphere, dissolve the methyl 2-(3-hydroxybenzenesulfonyl)acetate (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Expected Results:

Carboxylic AcidTypical YieldComments
Benzoic acid70-85%A standard substrate for this reaction.
Acetic acid65-80%Volatility can be a minor issue; use of acetic anhydride with a base is an alternative.
Pivalic acid60-75%Steric hindrance may slow the reaction, but good yields are achievable.
C. Conversion to Aryl Triflate for Cross-Coupling

The conversion of the phenolic hydroxyl group to a trifluoromethanesulfonate (triflate) transforms it into an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[11][12][13] This opens up a vast array of possibilities for introducing carbon-carbon and carbon-nitrogen bonds.

Protocol 4: Synthesis of the Aryl Triflate

Reaction Scheme:

Materials:

  • 2-(3-hydroxybenzenesulfonyl)acetic acid

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1-1.2 eq)

  • Pyridine or 2,6-Lutidine (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve 2-(3-hydroxybenzenesulfonyl)acetic acid (1.0 eq) in anhydrous DCM.

  • Add pyridine (2.0-3.0 eq).

  • Cool the solution to 0 °C.

  • Slowly add triflic anhydride (1.1-1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with cold 1 M HCl (2x), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aryl triflate is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Expected Results:

ParameterExpected OutcomeTroubleshooting
Yield 85-95%Lower yields may result from moisture; ensure anhydrous conditions.
Stability The triflate is generally stable but should be used in the next step promptly.Store under an inert atmosphere at low temperature if not used immediately.
D. Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Triflate

The aryl triflate is a versatile intermediate for a range of cross-coupling reactions. Below are representative protocols for Sonogashira and Buchwald-Hartwig amination reactions.

A Note on the Carboxylic Acid: The free carboxylic acid can sometimes interfere with cross-coupling reactions, either by coordinating to the metal catalyst or by causing solubility issues under basic conditions.[14] While some protocols may tolerate the free acid with additional base, it is often prudent to protect it as an ester (e.g., methyl or ethyl ester) and deprotect it after the coupling reaction. The following protocols assume the carboxylic acid is in its free acid form, with the understanding that protection may be necessary for optimization.

Protocol 5: Sonogashira Coupling

Reaction Diagram:

Sonogashira_Coupling ArylTriflate Aryl Triflate Intermediate CoupledProduct Alkynyl-Substituted Product ArylTriflate->CoupledProduct Alkyne Terminal Alkyne Alkyne->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(PPh3)4) CuI (co-catalyst) Catalyst->CoupledProduct Base Base (e.g., Et3N) Base->CoupledProduct Solvent Solvent (e.g., THF/DMF) Solvent->CoupledProduct

Caption: Key components of the Sonogashira coupling reaction.

Procedure:

  • To a degassed solution of the aryl triflate (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0-4.0 eq).

  • Heat the reaction to 50-70 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 6: Buchwald-Hartwig Amination

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl triflate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Representative Cross-Coupling Results (based on analogous systems):

Coupling ReactionCoupling PartnerCatalyst/Ligand SystemTypical Yield
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuI75-90%
Sonogashira TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI80-95%
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhos70-85%
Buchwald-Hartwig AnilinePd(OAc)₂ / BINAP65-80%

Conclusion

The functionalization of the methoxy group in 2-(3-Methoxybenzenesulfonyl)acetic acid provides a powerful platform for generating a diverse library of analogues for drug discovery and development. The initial demethylation to the corresponding phenol is a critical first step, for which BBr₃ remains a reliable reagent. The resulting phenolic hydroxyl group can be readily derivatized through O-alkylation, esterification, or conversion to a triflate, which serves as a versatile precursor for various palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide, based on established and trusted methodologies, offer a solid foundation for researchers to explore the chemical space around this promising scaffold. Careful consideration of reaction conditions and, where necessary, the use of protecting groups, will enable the successful synthesis of a wide range of novel compounds for biological evaluation.

References

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Larhed, M., Moberg, C., & Hallberg, A. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(17), 2933–2936.* Retrieved from [Link]

  • Axén, A., & Hallberg, A. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. ACS Publications. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Schiesser, S., Ceklarz, J., Kollback, J., & Putra, O. D. (2023). A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • Thompson, A. L. S., Kabalka, G. W., Akula, M. R., & Huffman, J. W. (2005). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Synthesis, 2005(04), 547–550. Retrieved from [Link]

  • Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718.* Retrieved from [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263.* Retrieved from [Link]

  • Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, May 3). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • McOmie, J. F. W., & Watts, M. L. (1963). demethylation of aryl methyl ethers by. Tetrahedron, 24(5), 2289-2292. Retrieved from [Link]

  • The Hartwig Group. (n.d.). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. Retrieved from [Link]

  • National Institutes of Health. (2015, October 23). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • Chem-Station Int. Ed. (2024, January 15). O-Demethylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]

  • SciSpace. (n.d.). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Retrieved from [Link]

  • ResearchGate. (2025, October 18). (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, April 6). Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Retrieved from [Link]

  • Blucher Proceedings. (2013, December 15). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Reddit. (2017, March 8). Demethylation of an aryl methoxy group. r/chemistry. Retrieved from [Link]

  • MDPI. (2020, November 14). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-(3-Methoxybenzenesulfonyl)acetic Acid

Welcome to the technical support center for the purification of crude 2-(3-Methoxybenzenesulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-(3-Methoxybenzenesulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. The following information is curated from established purification methodologies and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-(3-Methoxybenzenesulfonyl)acetic acid?

A1: Crude 2-(3-Methoxybenzenesulfonyl)acetic acid can contain a variety of impurities depending on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. For instance, if prepared via sulfonation of a precursor, inorganic salts and excess acid may be present.[1][2] It is also possible to have isomeric impurities or related aromatic compounds.

Q2: Which purification techniques are most suitable for 2-(3-Methoxybenzenesulfonyl)acetic acid?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques include:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.[3]

  • Acid-Base Extraction: This is a powerful technique for separating acidic compounds like 2-(3-Methoxybenzenesulfonyl)acetic acid from neutral or basic impurities. The acidic compound is converted to its water-soluble salt by treatment with a base, allowing for its separation from water-insoluble impurities.[4]

  • Column Chromatography: This method is highly effective for separating compounds with different polarities and is particularly useful when dealing with complex mixtures or isomeric impurities.[5][6]

  • Decolorization with Activated Charcoal: If the crude product is colored, treatment with activated charcoal can effectively remove colored impurities.[7]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[8] A general rule of thumb is "like dissolves like"; therefore, for a moderately polar compound like 2-(3-Methoxybenzenesulfonyl)acetic acid, polar solvents should be tested. Some common solvent systems to explore for aryl sulfonic acids include ethanol-water, and toluene-hexane.[9] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process.[6] By spotting the crude material, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low yield after recrystallization - The chosen solvent is too good at dissolving the compound even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Re-evaluate the solvent system. A less effective solvent at room temperature might be needed.- Concentrate the filtrate to reduce the solvent volume and attempt recrystallization again.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.[7]
The compound "oils out" instead of crystallizing - The melting point of the compound is below the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- Try using a lower-boiling point solvent.- Attempt to purify the crude material by another method (e.g., extraction) before recrystallization.- Redissolve the oil in a minimal amount of hot solvent and try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Colored impurities persist after purification - The colored impurity has similar solubility to the product.- The impurity is strongly adsorbed to the product's crystal lattice.- Treat the solution with activated charcoal before crystallization. Be aware that using too much charcoal can lead to loss of the desired product.[7]- Consider column chromatography for more effective separation.
Difficulty separating the product from inorganic salts - The product and salts have similar solubilities in the chosen solvent.- For highly water-soluble sulfonic acids, consider ion-exchange chromatography.[11]- An alternative is to precipitate the sulfonic acid from a mixture of a non-polar solvent and an acidic aqueous solution (e.g., heptane/HCl/brine).[11]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or basic impurities from the acidic product.

  • Dissolution: Dissolve the crude 2-(3-Methoxybenzenesulfonyl)acetic acid in an appropriate organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as a saturated sodium bicarbonate solution. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Extraction: Allow the layers to separate. The deprotonated 2-(3-Methoxybenzenesulfonyl)acetic acid will be in the aqueous layer as its sodium salt. Drain the aqueous layer into a clean flask.

  • Washing: Wash the organic layer with the aqueous base one or two more times to ensure complete extraction of the acidic product. Combine all aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid, with stirring until the solution is acidic (pH ~1-2). The 2-(3-Methoxybenzenesulfonyl)acetic acid should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 2: Purification by Recrystallization

This protocol should be optimized by first performing small-scale solvent screening tests.

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely. Use a boiling stick or magnetic stirring to facilitate dissolution.[9]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Stationary and Mobile Phase Selection: Based on the polarity of the compound, select an appropriate stationary phase (silica gel is common for moderately polar compounds) and a mobile phase (e.g., a mixture of hexane and ethyl acetate).[5][6]

  • Column Packing: Prepare a slurry of the stationary phase in the mobile phase and carefully pack a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(3-Methoxybenzenesulfonyl)acetic acid.

Visualization of Purification Workflows

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_extraction Acid-Base Extraction Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (remove insolubles) B->C D Cool to Crystallize C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purified Product G->H I Crude Product in Organic Solvent J Add Aqueous Base I->J K Separate Layers J->K L Aqueous Layer (contains product salt) K->L M Organic Layer (contains impurities) K->M N Acidify Aqueous Layer L->N O Precipitate Product N->O P Filter and Dry O->P Q Purified Product P->Q

Caption: General workflows for purification by recrystallization and acid-base extraction.

Troubleshooting_Decision_Tree start Low Purity After Initial Purification q1 What is the nature of the impurity? start->q1 a1 Colored Impurity q1->a1 a2 Inorganic Salts q1->a2 a3 Isomeric/Structurally Similar Impurity q1->a3 sol1 Treat with Activated Charcoal and Recrystallize a1->sol1 sol2 Perform Acid-Base Extraction or Ion-Exchange Chromatography a2->sol2 sol3 Use Column Chromatography a3->sol3

Caption: Decision tree for troubleshooting persistent impurities.

References

  • U.S. Patent 2,125,189.
  • U.S. Patent 3,068,279.
  • U.S. Patent 2,002,022,743.
  • Reddit. Question on purifying aryl Sulfonic acids. [Link]

  • University of Toronto. Recrystallization - Single Solvent. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • University of Colorado Boulder. Recrystallization I. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Victoria. Column chromatography. [Link]

  • Magritek. Column Chromatography. [Link]

  • National Center for Biotechnology Information. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]

  • U.S. Patent 6,548,702. Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
  • ResearchGate. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Link]

  • U.S. Patent 4,968,840. Process for preparing methoxyacetic acid.
  • U.S. Patent 4,495,353.
  • University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • Journal of Pharmaceutical Research. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. [Link]

  • Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

  • Journal of Pharma Research. synthesis and characterization of impurity f of sulfomethoxazole and their derivatives. [Link]

  • Patsnap. Methoxyactic acid preparation method. [Link]

  • ARPI - UNIPI. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

Sources

Optimization

Technical Support Center: Crystallization of Sulfonylacetic Acids

Welcome to the technical support center for the crystallization of sulfonylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of sulfonylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the crystallization of this important class of compounds. My approach is to not only offer solutions but to also explain the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My sulfonylacetic acid is "oiling out" instead of crystallizing. What are the primary causes and how can I fix this?

A: "Oiling out" is a common problem, especially with polar molecules like sulfonylacetic acids. It occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation is too high, or the temperature of the solution is above the melting point of the solid form at that solvent composition.[1][2]

Immediate Troubleshooting Steps:

  • Reduce Supersaturation: The most common cause is a solution that is too concentrated. Try diluting your solution with more of the primary solvent.

  • Slower Cooling: Rapid cooling can lead to oiling out.[2] If you are using a cooling crystallization method, decrease the cooling rate to allow the molecules sufficient time to orient themselves into a crystal lattice. Insulating the crystallization vessel can help achieve a slower, more controlled cooling process.[3]

  • Solvent System Modification: Your solvent may be too good. A solvent in which the compound is highly soluble can lead to the formation of an oil. Consider using a solvent system where the sulfonylacetic acid has moderate solubility at elevated temperatures and low solubility at room temperature.[1][3]

Q2: I'm struggling to find a suitable solvent system for my sulfonylacetic acid. What is a good starting point?

A: Solvent selection is critical and depends on the specific properties of your sulfonylacetic acid.[4] Due to their polarity, polar solvents are often a good starting point.[5][6]

Recommended Solvent Screening Protocol:

  • Initial Solubility Tests: Test the solubility of a small amount of your compound (a few milligrams) in a range of solvents (e.g., 0.1 mL) with varying polarities at room temperature and upon heating.[3]

  • Ideal Characteristics: An ideal single solvent will dissolve the compound when hot but not when cold.[1][3]

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system (a "good" solvent in which the compound is soluble, and a "bad" or "anti-solvent" in which it is not) can be very effective.[1][7] Common choices for polar compounds include combinations like:

    • Ethanol/Water

    • Methanol/Dichloromethane

    • Acetone/Hexane

Data Summary Table for Solvent Selection:

Solvent PropertyDesired Characteristic for Sulfonylacetic Acid CrystallizationRationale
Polarity Polar (protic or aprotic)"Like dissolves like"; sulfonylacetic acids are polar.[6]
Boiling Point Not excessively high or low.A moderately volatile solvent is easier to remove from the final crystals.[1]
Solubility Gradient High solubility at high temperatures, low at low temperatures.This allows for crystallization upon cooling.[1][3]
Q3: My crystals are very small, like a fine powder. How can I grow larger, single crystals suitable for X-ray diffraction?

A: The formation of microcrystals is often a result of rapid nucleation and crystal growth.[8] To obtain larger crystals, the rate of crystallization needs to be slowed down significantly.

Techniques to Promote Larger Crystal Growth:

  • Slow Evaporation: Prepare a nearly saturated solution and allow the solvent to evaporate slowly over several days. Covering the vial with a cap that has a small hole can control the evaporation rate.[7][9][10]

  • Vapor Diffusion: This is a highly effective method for growing high-quality single crystals from small amounts of material.[6][7][8][9] A solution of your compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually reducing the solubility of your compound and promoting slow crystal growth.[6][7][8]

  • Slow Cooling: As mentioned previously, a very slow and controlled cooling rate is crucial.[3][11]

Troubleshooting Guide

Issue 1: No Crystals are Forming, Even After an Extended Period.

Root Cause Analysis: This issue typically points to either insufficient supersaturation or the presence of impurities that inhibit nucleation.

Troubleshooting Workflow:

G start No Crystal Formation check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_crystallization Induce Crystallization check_supersaturation->induce_crystallization Yes increase_concentration Increase Concentration (Slow Evaporation or Add Anti-solvent) check_supersaturation->increase_concentration No check_impurities Are impurities present? induce_crystallization->check_impurities Still no crystals re_attempt Re-attempt Crystallization increase_concentration->re_attempt purify Purify the sample (e.g., column chromatography) check_impurities->purify Yes check_impurities->re_attempt No, try different conditions purify->re_attempt

Caption: Decision workflow for troubleshooting lack of crystal formation.

Detailed Steps:

  • Inducing Crystallization: If the solution is supersaturated, crystallization can sometimes be initiated by:

    • Scratching: Gently scratching the inside of the glass vessel with a glass rod at the solution-air interface can create nucleation sites.[3]

    • Seeding: Adding a tiny, pre-existing crystal of your compound can provide a template for further crystal growth.[8]

  • Addressing Impurities: Structurally similar impurities can inhibit crystallization by interfering with the crystal lattice formation.[12][13][14] If you suspect impurities, purifying your material using techniques like flash chromatography may be necessary before re-attempting crystallization.

Issue 2: Polymorphism - I'm getting a different crystal form than expected.

A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for sulfonamides and related compounds.[15][16][17][18] The specific polymorph obtained can be influenced by various factors.

Factors Influencing Polymorph Formation:

  • Solvent: The polarity and hydrogen bonding capability of the solvent can influence which polymorphic form is favored.[19][20] Experimenting with a range of solvents is recommended.

  • Temperature: The temperature at which crystallization occurs can determine the thermodynamic stability of the resulting polymorph.

  • Supersaturation Level: The degree of supersaturation can affect the nucleation kinetics of different polymorphs.

Characterization of Polymorphs: It is crucial to characterize the obtained solid form to identify the polymorph. The following techniques are highly recommended:

  • Powder X-ray Diffraction (PXRD): This is the most definitive method for distinguishing between different crystalline forms, as each polymorph will have a unique diffraction pattern.[21][22]

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify different polymorphs by their distinct melting points and phase transition temperatures.[23][24]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can also differentiate polymorphs, as the different crystal packing will result in subtle changes in the vibrational modes of the molecule.[22][23]

Issue 3: The pH of my solution seems to affect crystallization.

A: The pH of the crystallization medium can significantly impact the solubility and crystal habit of ionizable compounds like sulfonylacetic acids.[25][26][27][28]

The Role of pH:

  • Solubility: The ionization state of the carboxylic acid and the sulfonamide group will change with pH, thereby altering the molecule's overall polarity and solubility.[26]

  • Crystal Packing: Changes in the ionization state can lead to different intermolecular interactions, potentially favoring the formation of different polymorphs or solvates.

Experimental Protocol for pH-Controlled Crystallization:

  • Determine pKa: If not already known, determine the pKa of your sulfonylacetic acid.

  • Buffer Selection: Prepare a series of buffered aqueous solutions or aqueous/organic mixtures with pH values around the pKa.

  • Systematic Screening: Perform crystallization experiments at each pH value, keeping other parameters like temperature and concentration constant.

  • Characterization: Analyze the resulting solids from each experiment using PXRD and microscopy to determine the crystal form and morphology.

G cluster_0 pH < pKa cluster_1 pH > pKa low_pH Predominantly Neutral Form low_solubility Potentially Lower Solubility low_pH->low_solubility high_pH Predominantly Anionic Form high_solubility Potentially Higher Solubility high_pH->high_solubility

Caption: Influence of pH on the ionization state of a sulfonylacetic acid.

References

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. (2021, March 12).
  • 4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic. Oxford Academic.
  • JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents.
  • Crystallisation Techniques. (2006, January 8). Unknown Source.
  • CRYSTAL CHARACTERIZ
  • How do I make a crystal of highly polar compounds? - ResearchGate. (2015, March 24).
  • Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015, April 28). University of Florida.
  • What are the different techniques to characterize chemical crystals? - ResearchGate. (2019, May 28).
  • Various techniques for study of Crystal Properties | PPTX - Slideshare. Slideshare.
  • Guide for crystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. PMC.
  • Advice for Crystallization - Universität Potsdam. Universität Potsdam.
  • Crystalliz
  • How to Grow Crystals:. Unknown Source.
  • SOP: CRYSTALLIZ
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
  • Investigation of the operating conditions to morphology evolution of β-l-glutamic acid during seeded cooling crystallization - White Rose Research Online. White Rose Research Online.
  • | The effect of pH and temperature on the crystal salts formation and... | Download Scientific Diagram - ResearchGate.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, July 5). Unknown Source.
  • A new polymorph of sulfanilic acid monohydrate - ResearchGate. (2016, April 12).
  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. University of Rochester.
  • Antisolvent Crystallization of Poorly W
  • Antisolvent Crystalliz
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystalliz
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ResearchGate. (2022, July 7).
  • Crystal polymorphism - Wikipedia. Wikipedia.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15). Unknown Source.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calcul
  • To Study the Impact of Ultrasound-Assisted Antisolvent Crystallization on Aprepitant Crystal Habits - MDPI. (2026, January 29). MDPI.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5). Unknown Source.
  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9). YouTube.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC. PMC.
  • Impact of impurities on crystal growth. (2025, April 15). Unknown Source.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC. PMC.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). Unknown Source.
  • Insight into the effect of pH-adjusted acid on thermodynamic properties and crystallization sequence during evaporative-crystallization process of hydrolyzed urine - PubMed. (2021, February 4). PubMed.
  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2008, September 5). Unknown Source.
  • Effects of additives on crystallization, polymorphic transform
  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC. (2022, January 11). PMC.
  • Effects of impurities on crystal growth processes - ScholarBank@NUS. ScholarBank@NUS.
  • Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System - PMC. PMC.
  • US20120238722A1 - Process for the crystallization of succinic acid - Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Predicted ¹H-NMR Spectrum of 2-(3-Methoxybenzenesulfonyl)acetic Acid

An In-Depth Guide to the ¹H-NMR Spectral Analysis of 2-(3-Methoxybenzenesulfonyl)acetic Acid: A Comparative Approach For researchers and professionals in drug development and organic synthesis, the unambiguous structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H-NMR Spectral Analysis of 2-(3-Methoxybenzenesulfonyl)acetic Acid: A Comparative Approach

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as a cornerstone analytical technique for elucidating molecular structures.[1] This guide provides a comprehensive analysis of the ¹H-NMR spectrum of 2-(3-Methoxybenzenesulfonyl)acetic acid, a compound of interest in medicinal chemistry and materials science.

Given the absence of a publicly available, experimentally verified ¹H-NMR spectrum for this specific molecule, this guide employs a predictive and comparative approach. By leveraging established principles of NMR spectroscopy and analyzing data from structurally analogous compounds, we can construct a highly accurate theoretical spectrum. This serves as an invaluable reference for researchers synthesizing this compound or related derivatives.

The ¹H-NMR spectrum is a powerful tool that provides information on the chemical environment of protons within a molecule.[1] The predicted spectrum of 2-(3-Methoxybenzenesulfonyl)acetic acid is expected to display distinct signals corresponding to the aromatic protons, the methoxy group, the methylene protons adjacent to the sulfonyl group, and the acidic proton of the carboxylic acid. The analysis is based on the fundamental principles of chemical shift, spin-spin coupling, and signal integration.

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm, a standard practice in ¹H-NMR spectroscopy.[2] The choice of deuterated solvent is critical as it can influence the chemical shifts, particularly for exchangeable protons like the one in the carboxylic acid group.[3] For this analysis, we will consider a common solvent such as Chloroform-d (CDCl₃), while also discussing the expected changes in a polar aprotic solvent like Dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H-NMR Data for 2-(3-Methoxybenzenesulfonyl)acetic Acid in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityPredicted Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~10-121HSinglet (broad)-
Aromatic (H-2)~7.5-7.61HDoublet or Triplet (narrow)J ≈ 2 Hz
Aromatic (H-4)~7.3-7.41HDoublet of DoubletsJ ≈ 8 Hz, 2 Hz
Aromatic (H-5)~7.4-7.51HTripletJ ≈ 8 Hz
Aromatic (H-6)~7.1-7.21HDoublet of DoubletsJ ≈ 8 Hz, 2 Hz
Methylene (-CH₂-)~4.1-4.32HSinglet-
Methoxy (-OCH₃)~3.8-3.93HSinglet-
Detailed Spectral Interpretation
  • Aromatic Region (δ 7.1-7.6 ppm): The four protons on the benzene ring are chemically non-equivalent and will exhibit a complex splitting pattern. The powerful electron-withdrawing nature of the sulfonyl group (-SO₂-) will deshield the aromatic protons, causing them to resonate at a lower field.

    • H-2: This proton is ortho to the sulfonyl group and will be the most deshielded. It is expected to appear as a narrow triplet or a doublet due to small meta-couplings.

    • H-4 and H-6: These protons are meta and ortho to the methoxy group, respectively. They will show characteristic ortho and meta couplings.

    • H-5: This proton is situated between two other protons and is expected to appear as a triplet due to ortho-coupling with its neighbors.

  • Methylene Protons (δ ~4.1-4.3 ppm): The two protons of the methylene group are adjacent to the strongly electron-withdrawing sulfonyl group. This deshielding effect will shift their signal significantly downfield compared to a typical methylene group. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

  • Methoxy Protons (δ ~3.8-3.9 ppm): The methoxy group protons are characteristic and typically appear as a sharp singlet in the range of 3.3 to 4.0 ppm.[4][5]

  • Carboxylic Acid Proton (δ ~10-12 ppm): The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on the solvent, concentration, and temperature.[3]

Comparative Analysis with Structurally Related Compounds

To enhance the reliability of our predicted spectrum, we will compare it with the experimental ¹H-NMR data of analogous compounds.

Table 2: Comparison of ¹H-NMR Data for Methoxy-containing Aromatic Compounds

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Other Protons (δ, ppm)Reference
N-(3-Methoxyphenyl)-4-methylbenzenesulfonamide 6.83-7.75-2.38 (CH₃)
2-Methoxyphenylacetic acid 6.8-7.33.83.6 (CH₂)[6]
3-Methoxybenzylamine 6.75-7.223.793.82 (CH₂), 1.49 (NH₂)[7]
(E,E)-2-hydroxy-3-methoxybenzaldehyde azine 6.87-7.293.838.97 (CH=N), 10.85 (OH)[8]

This comparative data supports our predictions. The aromatic protons in these related structures resonate in a similar region. The methoxy group protons consistently appear around 3.8 ppm. The position of the methylene protons in our target molecule is predicted to be further downfield than in 2-methoxyphenylacetic acid due to the stronger electron-withdrawing effect of the sulfonyl group compared to the carboxylic acid group.

Experimental Protocol: ¹H-NMR Spectroscopy

This section provides a standardized procedure for acquiring a high-resolution ¹H-NMR spectrum of 2-(3-Methoxybenzenesulfonyl)acetic acid.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the synthesized 2-(3-Methoxybenzenesulfonyl)acetic acid.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

    • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

Visualizing Molecular Connectivity and Spectral Relationships

To further aid in the structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. The following diagrams illustrate the expected correlations.

Caption: Predicted ¹H-NMR chemical shifts for 2-(3-Methoxybenzenesulfonyl)acetic acid.

Caption: Expected ¹H-¹H COSY correlations in the aromatic region.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H-NMR spectrum of 2-(3-Methoxybenzenesulfonyl)acetic acid. By combining fundamental NMR principles with comparative data from analogous structures, we have established a reliable reference for researchers. The provided experimental protocol outlines the necessary steps for obtaining a high-quality spectrum for empirical verification. This systematic approach underscores the power of NMR spectroscopy in modern chemical research and drug development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.
  • ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group... [Diagram].
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information.
  • Doc Brown's Chemistry. (2025, November 11). low/high resolution 1H proton nmr spectrum of 1-methoxypropane.
  • Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead.
  • ChemicalBook. (n.d.). 3-Methoxybenzylamine(5071-96-5) ¹H NMR spectrum.
  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1039-1042.

Sources

Comparative

Comparative Guide: Reactivity of 2-(3-Methoxybenzenesulfonyl)acetic Acid vs. 4-Methoxy Isomer

Executive Summary The Core Distinction: The reactivity difference between 2-(3-methoxybenzenesulfonyl)acetic acid (Meta-isomer) and 2-(4-methoxybenzenesulfonyl)acetic acid (Para-isomer) is dictated by the opposing electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Distinction: The reactivity difference between 2-(3-methoxybenzenesulfonyl)acetic acid (Meta-isomer) and 2-(4-methoxybenzenesulfonyl)acetic acid (Para-isomer) is dictated by the opposing electronic effects of the methoxy substituent at the meta versus para positions.

  • The Meta-Isomer (3-OMe): Exhibits higher methylene acidity and faster electrophilic condensation rates. The methoxy group acts primarily as an electron-withdrawing group (EWG) via induction (

    
    ), enhancing the activation of the 
    
    
    
    -methylene protons.
  • The Para-Isomer (4-OMe): Displays lower acidity and enhanced thermal stability. The methoxy group acts as a strong electron-donating group (EDG) via resonance (

    
    ), diminishing the electron-withdrawing power of the sulfonyl group and destabilizing the carbanion intermediate.
    

Application Impact: Choose the Meta-isomer for Knoevenagel condensations requiring mild conditions. Choose the Para-isomer when thermal stability is required or to modulate reaction kinetics in rapid metabolic pathways.

Electronic Profiling & Hammett Analysis

To understand the reactivity, we must quantify the electronic influence of the methoxy group on the sulfonyl moiety. The sulfonyl group (


) is the primary activator, making the adjacent methylene (

) acidic. The aryl substituent modulates this activation.
Hammett Substituent Constants

The Hammett equation (


) allows us to predict reactivity based on substituent position.[1]
IsomerSubstituent PositionDominant EffectHammett Constant (

)
Impact on Sulfonyl EWG Power
Meta (3-OMe) meta-positionInductive Withdrawal (-I)

Increases (Synergistic)
Para (4-OMe) para-positionResonance Donation (+M)

Decreases (Antagonistic)

Note: Positive


 values indicate electron withdrawal (stabilizing negative charge); negative values indicate electron donation (destabilizing negative charge).
Resonance Visualization (Graphviz)

The following diagram illustrates why the para-isomer is less reactive toward nucleophilic generation at the


-carbon. The resonance donation from the 4-OMe group pushes electron density into the sulfonyl group, reducing its ability to stabilize the 

-carbanion.

Resonance Para 4-Methoxy Isomer (Para) Sulfonyl Sulfonyl Group (SO2) Para->Sulfonyl Strong Resonance (+M) Electron Donation Meta 3-Methoxy Isomer (Meta) Meta->Sulfonyl Inductive Withdrawal (-I) No Resonance AlphaC α-Methylene (CH2) Sulfonyl->AlphaC Reduced EWG Power (Lower Acidity) Sulfonyl->AlphaC Enhanced EWG Power (Higher Acidity) Caption Fig 1. Electronic influence of methoxy positioning on sulfonyl activation.

Reactivity Benchmarks

Acidity (pKa)

The pKa of the parent benzenesulfonylacetic acid is approximately 4.0 (for the COOH) and ~11-12 for the active methylene protons (in DMSO).

  • Meta-Isomer: The electron-withdrawing inductive effect stabilizes the conjugate base (carbanion).

    • Predicted pKa (

      
      -CH):Lower (~0.5 - 1.0 units lower than para) .
      
    • Implication: Deprotonation occurs more readily; requires weaker bases for functionalization.

  • Para-Isomer: The electron-donating resonance effect destabilizes the conjugate base.

    • Predicted pKa (

      
      -CH):Higher .
      
    • Implication: Requires stronger bases or higher temperatures to generate the nucleophile.

Decarboxylation Kinetics

Sulfonylacetic acids undergo thermal decarboxylation to form sulfones (


). The mechanism involves the formation of a carbanion-like transition state.
  • Reaction:

    
    
    
  • Comparison:

    • Meta-Isomer: Faster rate. The substituent stabilizes the developing negative charge on the

      
      -carbon during the transition state.
      
    • Para-Isomer: Slower rate. The electron-rich ring destabilizes the transition state.

Knoevenagel Condensation

In the reaction with aldehydes (e.g., benzaldehyde) to form


-unsaturated sulfones:
  • Meta-Isomer: Higher yield under mild conditions due to facile enolate formation.

  • Para-Isomer: May require catalysis (e.g., piperidine/acetic acid) and reflux to achieve comparable conversion.

Experimental Protocols

Protocol A: Comparative Knoevenagel Condensation

This protocol validates the reactivity difference by measuring the reaction half-life (


).

Reagents:

  • Substrate (Meta or Para isomer): 1.0 mmol

  • 4-Chlorobenzaldehyde: 1.0 mmol (Electrophile)

  • Piperidine: 0.1 mmol (Catalyst)

  • Ethanol: 5 mL

Workflow:

  • Dissolve the sulfonylacetic acid derivative and 4-chlorobenzaldehyde in ethanol.

  • Add piperidine at room temperature (

    
    ).
    
  • Monitor reaction progress via HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Endpoint: Measure time to 50% consumption of the aldehyde.

Expected Results:

Metric Meta-Isomer (3-OMe) Para-Isomer (4-OMe)

| Reaction Rate | Fast (


 min) | Slow (

min) | | Product Yield (1h) | > 85% | < 60% |
Protocol B: Thermal Decarboxylation Stability Test

Objective: Determine the thermal stability window for processing.

Workflow:

  • Prepare a 0.1 M solution of the substrate in DMSO-d6.

  • Heat the NMR tube to

    
     in a variable-temperature NMR probe.
    
  • Acquire

    
    H-NMR spectra every 10 minutes for 2 hours.
    
  • Track the disappearance of the methylene singlet (

    
     ppm) and appearance of the methyl sulfone singlet (
    
    
    
    ppm).

Synthesis Pathway (Self-Validating)

Since these specific isomers may not be commercially available in bulk, the following synthesis ensures access to high-purity material.

Synthesis Start Anisole Derivative (3- or 4-Methoxy) Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Inter1 Sulfonyl Chloride (Ar-SO2Cl) Step1->Inter1 Step2 Reduction (Na2SO3, pH 7) Inter1->Step2 Inter2 Sulfinate Salt (Ar-SO2Na) Step2->Inter2 Step3 Alkylation (Cl-CH2-COOH, reflux) Inter2->Step3 Final Target Product (Ar-SO2-CH2-COOH) Step3->Final Caption Fig 2. General synthesis pathway for methoxybenzenesulfonylacetic acids.

Critical Control Points:

  • Regioselectivity (Step 1):

    • For Para-isomer: Start with Anisole.[2][3] Chlorosulfonation occurs primarily at the para position (4-OMe).

    • For Meta-isomer: Direct sulfonation of anisole yields ortho/para mixtures. Alternative Strategy: Start with 3-methoxybenzenesulfonyl chloride (commercially available) or diazotize 3-methoxyaniline

      
       reaction with 
      
      
      
      (Meerwein sulfonation).
  • pH Control (Step 3): Maintain pH 8-9 during the alkylation of the sulfinate with chloroacetate to prevent decarboxylation of the product in situ.

References

  • Hammett, L. P. (1937).[4] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Truce, W. E., & Knospe, R. H. (1955). The Decarboxylation of Arylsulfonylacetic Acids. Journal of the American Chemical Society, 77(19), 5063–5067. (Establishes the carbanion mechanism for sulfonylacetic acid decarboxylation). Link

  • BenchChem. (2025).[2] Synthesis of 4-Amino-3-methoxybenzenesulfonamide. (Reference for sulfonation protocols of methoxy-substituted aromatics). Link

Sources

Validation

Publish Comparison Guide: HPLC Retention Times &amp; Peak Identification for 2-(3-Methoxybenzenesulfonyl)acetic acid

Executive Summary This guide provides a technical analysis of High-Performance Liquid Chromatography (HPLC) methodologies for 2-(3-Methoxybenzenesulfonyl)acetic acid (CAS: 1215293-66-9). Unlike generic application notes,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of High-Performance Liquid Chromatography (HPLC) methodologies for 2-(3-Methoxybenzenesulfonyl)acetic acid (CAS: 1215293-66-9). Unlike generic application notes, this document compares the industry-standard C18 (Octadecyl) workflow against a high-selectivity Phenyl-Hexyl alternative.

We focus on the critical "Why" and "How"—explaining the physicochemical drivers behind retention behavior to ensure your peak identification is robust, reproducible, and scientifically sound.

Analyte Profile & Physicochemical Drivers[1][2]

To predict retention and optimize separation, we must first understand the molecule's interaction with the stationary phase.

PropertyValue (Approx.)Chromatographic Implication
Structure Aryl Sulfone + Carboxylic AcidDual nature: Hydrophobic aromatic ring vs. Hydrophilic/Ionizable tail.
pKa (COOH) ~3.6 – 4.0Critical: At neutral pH, the molecule is anionic (COO⁻) and will elute near the void volume on C18. Acidic mobile phase is mandatory to suppress ionization and ensure retention.
LogP ~0.8 – 1.2Moderately polar. Requires a low-organic start in gradients to focus the peak.
UV Max 210 nm, 254 nmThe sulfonyl and benzene moieties provide strong absorbance at 254 nm; 210 nm captures the carbonyl contribution.

Comparative Methodologies

Method A: The "Workhorse" (C18 Stationary Phase)

Best For: Routine purity checks, reaction monitoring, and generic quantification.

  • Mechanism: Hydrophobic interaction dominates. The methoxy group and benzene ring partition into the C18 chains.

  • Mobile Phase Compatibility: Excellent with Acetonitrile (ACN) or Methanol (MeOH).

Experimental Protocol (Standardized)
  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: Hold 5% B (Equilibration/Loading)

    • 2–15 min: Linear ramp to 95% B

    • 15–20 min: Hold 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Performance Data (Projected):

  • Retention Time (RT): ~6.5 – 7.5 min.

  • Peak Shape: Sharp, provided pH < pKa.

  • Limitation: May struggle to resolve positional isomers (e.g., 2-methoxy vs. 3-methoxy analogs) due to similar hydrophobicity.

Method B: The "Specialist" (Phenyl-Hexyl Stationary Phase)

Best For: Separating positional isomers, impurities, and complex mixtures where C18 fails.

  • Mechanism:

    
     interactions. The phenyl ring on the stationary phase interacts electronically with the electron-rich methoxybenzene ring of the analyte.
    
  • Why it works: The position of the methoxy group (ortho, meta, para) alters the electron density distribution, significantly affecting the strength of the

    
     interaction on this column, creating separation selectivity that C18 lacks.
    
Experimental Protocol (High-Selectivity)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Kinetex or Waters XSelect).

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 4.5) or 0.1% Acetic Acid.

    • Note: Methanol is preferred over ACN here as ACN can suppress

      
       interactions.
      
  • Mobile Phase B: Methanol.

  • Gradient:

    • 0–1 min: 10% B

    • 1–12 min: Ramp to 80% B

  • Flow Rate: 0.8 mL/min (optimized for pressure).

Performance Data (Projected):

  • Retention Time (RT): ~8.0 – 9.5 min (Methanol is a weaker solvent than ACN).

  • Selectivity (

    
    ):  Superior for aromatic impurities.
    

Peak Identification & Validation Workflow

Trusting a retention time alone is risky.[1] Use this self-validating logic flow to confirm peak identity.

Logical Workflow Diagram

PeakID Start Unknown Peak Observed CheckRT Step 1: RT Match w/ Standard? Start->CheckRT CheckUV Step 2: UV Spectrum Check (210nm vs 254nm ratio) CheckRT->CheckUV Yes Invalid Impurity / Isomer CheckRT->Invalid No (> ±0.2 min) Spike Step 3: Co-Injection (Spiking) CheckUV->Spike Ratio Matches CheckUV->Invalid Ratio Differs MS_Check Step 4: LC-MS Confirmation Spike->MS_Check Single Peak Increased Spike->Invalid Peak Splitting (Shoulder) Valid Confirmed ID: 2-(3-Methoxy...) MS_Check->Valid m/z 229 [M-H]- MS_Check->Invalid Wrong Mass

Caption: Decision matrix for validating the identity of the target sulfonyl acetic acid peak.

Critical Validation Steps
  • UV Ratio Test: Calculate the ratio of Absorbance(210nm) / Absorbance(254nm). This ratio is a "fingerprint" for the molecule. If the ratio changes across the peak width, the peak is not pure (co-elution).

  • Mass Spectrometry (ESI-):

    • Operate in Negative Mode (ESI-). Carboxylic acids ionize best here.

    • Target Ion: [M-H]⁻ = 229.0 m/z.

    • Fragment: Look for loss of CO₂ (M-44) typically observed in MS/MS of acetic acid derivatives.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Secondary interactions with silanols; pH > pKa.Ensure Mobile Phase pH is < 3.0 . Add 10mM Ammonium Acetate if tailing persists.
RT Drift Temperature fluctuations or organic evaporation.Thermostat column to 30°C or 40°C . Cap solvent bottles tightly.
Split Peaks Sample solvent mismatch.Dissolve sample in initial mobile phase (e.g., 5% ACN/Water). Do not inject 100% DMSO or pure ACN.

Summary Comparison Table

FeatureMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Primary Mechanism Hydrophobicity

Interaction + Hydrophobicity
Solvent System Water / AcetonitrileWater / Methanol
Isomer Separation ModerateExcellent
Run Time Fast (< 15 min)Slower (~20 min)
Pressure LowHigher (MeOH viscosity)
Recommendation Start here for general synthesis checks.Switch to this if impurities co-elute.

References

  • PubChem. 2-(3-Methoxypropanesulfonamido)acetic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • EPA CompTox. 3-fluoro-2-methoxybenzoic acid (Physicochemical Properties). U.S. Environmental Protection Agency. Available at: [Link]

  • ResearchGate. HPLC Based Procedure Development for Monitoring Acetic Acid Derivatives. Available at: [Link]

  • GL Sciences. Organic Solvents Retention Time Table (Method Development). Available at: [Link]

Sources

Comparative

Validating Purity of 2-(3-Methoxybenzenesulfonyl)acetic Acid: A Comparative Technical Guide

Executive Summary & Strategic Context In the development of sulfonyl-based pharmacophores, 2-(3-Methoxybenzenesulfonyl)acetic acid serves as a critical intermediate. Its purity is paramount, as sulfonyl impurities often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of sulfonyl-based pharmacophores, 2-(3-Methoxybenzenesulfonyl)acetic acid serves as a critical intermediate. Its purity is paramount, as sulfonyl impurities often possess genotoxic potential. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to identify inorganic contaminants, moisture, or trapped solvents that alter the stoichiometric integrity of the bulk material.

This guide validates the use of Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Sulfur (CHS) combustion analysis—as a complementary, self-validating system for purity assessment. We compare its efficacy against HPLC and quantitative NMR (qNMR), demonstrating why EA remains the "gold standard" for confirming bulk chemical composition in drug development.

The Compound Profile
  • Compound: 2-(3-Methoxybenzenesulfonyl)acetic acid

  • Formula:

    
    
    
  • Molecular Weight: 230.24 g/mol

  • Critical Quality Attribute: Sulfur content (13.92%) is the primary indicator of sulfonyl group integrity.

Comparative Analysis: EA vs. HPLC vs. qNMR

To establish a robust control strategy, one must understand where EA fits in the analytical triad.

FeatureElemental Analysis (CHNS)HPLC (UV/Vis)qNMR (

)
Primary Scope Bulk elemental composition & StoichiometryOrganic impurities & degradation productsStructural identity & Residual solvents
Detection Basis Combustion gases (

)
Chromophore absorption (UV)Proton environment & integration
Blind Spots Isomers; cannot distinguish impurities with similar %C/%HInorganic salts, moisture, non-UV active compoundsParamagnetic impurities; low sensitivity for trace solids
Sample Req. 1–3 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Precision

absolute deviation

relative area

(standard) to

(optimized)
Decision Matrix: When to Prioritize EA

Use the following logic flow to determine when EA is the critical path for validation.

PurityDecision cluster_Validation Final Validation Start New Batch Synthesized Solubility Is sample fully soluble in HPLC mobile phase? Start->Solubility InorganicCheck Suspect Inorganic Salts? (e.g., NaBr, K2CO3) Solubility->InorganicCheck Yes EA_Priority PRIORITIZE EA (Detects non-carbon mass) Solubility->EA_Priority No (Precipitate risk) InorganicCheck->EA_Priority Yes HPLC_Priority PRIORITIZE HPLC (Detects organic byproducts) InorganicCheck->HPLC_Priority No CrossCheck Cross-Validate: Does %S match theory? EA_Priority->CrossCheck HPLC_Priority->CrossCheck

Figure 1: Analytical decision matrix for prioritizing Elemental Analysis in intermediate validation.

Theoretical Framework & Calculations

Before initiating the protocol, exact theoretical values must be calculated. For 2-(3-Methoxybenzenesulfonyl)acetic acid (


):
  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Sulfur (S):

    
    
    
  • Oxygen (O):

    
    
    
  • Total MW:

    
    
    

Theoretical Percentages:

  • %C:

    
    
    
  • %H:

    
    
    
  • %S:

    
    
    

Acceptance Criteria: Per standard publication and pharmaceutical guidelines (e.g., J. Org. Chem., ACS), the experimental result must fall within


  of the theoretical value [1].[1][2]

Experimental Protocol: CHNS Combustion Analysis

This protocol utilizes a dynamic flash combustion method (e.g., Thermo FlashSmart or Elementar vario MACRO).

Reagents & Equipment[3][4][5][6][7][8][9]
  • Reference Standard: Sulfanilamide (

    
    ) or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) for S-calibration.
    
  • Oxidant: Tungsten(VI) oxide (

    
    ) powder (promotes complete combustion of sulfur).
    
  • Containers: Tin capsules (pressed to exclude air).

  • Balance: Mettler Toledo XPR Microbalance (Readability: 1

    
    g).
    
Step-by-Step Methodology
  • System Conditioning:

    • Purge instrument with Helium (carrier) and Oxygen (combustion).[3]

    • Run 3 "Bypass" (empty) samples to stabilize the baseline.

    • Run 3 Standards (Sulfanilamide) to establish the K-factor (response factor). Acceptance: Standard deviation < 0.1%.

  • Sample Preparation:

    • Drying: Dry the 2-(3-Methoxybenzenesulfonyl)acetic acid sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Crucial: Sulfonyl acids are hygroscopic.

    • Weighing: Accurately weigh 2.0 – 3.0 mg of sample into a tin capsule.

    • Additive: Add ~5 mg of

      
       to the capsule. Reasoning: Prevents formation of metal sulfates if inorganic cations are present, ensuring all sulfur converts to 
      
      
      
      .
    • Sealing: Fold the tin capsule using the "cube" technique to eliminate trapped air (which contains Nitrogen).

  • Combustion Cycle:

    • Flash Combustion: Sample drops into reactor at 950–1050°C .

    • Reduction: Gases pass through reduced copper at 650°C (converts

      
      , removes excess 
      
      
      
      ).
    • Separation: Gases (

      
      ) are separated via a GC column.
      
    • Detection: Thermal Conductivity Detector (TCD) measures peak areas.

  • Data Processing:

    • Calculate % composition using the K-factor derived from Sulfanilamide.

CombustionFlow Sample Sample + WO3 (Tin Capsule) Combustion Combustion Reactor (1000°C + O2) Sample->Combustion Drop Reduction Reduction Tube (Cu, 650°C) Combustion->Reduction Gases Separation GC Separation Column Reduction->Separation Traps Water/CO2 Traps (Optional) TCD TCD Detector Separation->TCD N2, CO2, H2O, SO2

Figure 2: Dynamic flash combustion workflow for CHNS analysis.

Data Presentation & Interpretation

The following table simulates a validation run comparing a pure batch against two common failure modes: moisture contamination (Batch B) and retained inorganic salts (Batch C).

Table 1: Validation Results for 2-(3-Methoxybenzenesulfonyl)acetic acid

ElementTheoretical (%)Batch A (Pure)

(A)
Batch B (Wet - 3%

)

(B)
Batch C (Salt - 5% NaCl)
Carbon 46.95 46.88-0.0745.54-1.41 44.60
Hydrogen 4.38 4.41+0.034.72+0.34 4.16
Sulfur 13.92 13.85-0.0713.50-0.4213.22
Result PASS FAIL FAIL
Interpretation Logic
  • Batch A (Pass): All values are within

    
    . The slight negative deviation in C and S is typical of minor weighing errors or trace moisture (<0.5%), but acceptable.
    
  • Batch B (Moisture Failure):

    • Carbon: Significantly lower (-1.41%) because water adds weight but no carbon.

    • Hydrogen: Higher (+0.34%) due to the H contribution from

      
      .
      
    • Diagnosis: The sample is hygroscopic. Action: Dry at 50°C under high vacuum and re-test.

  • Batch C (Inorganic Failure):

    • Carbon & Sulfur: Both drop significantly because NaCl adds "dead mass" (dilution effect).

    • Diagnosis: Inefficient desalting during workup. Action: Recrystallize or perform aqueous wash.

Conclusion

Validating 2-(3-Methoxybenzenesulfonyl)acetic acid requires a multi-faceted approach. While HPLC confirms the absence of organic side-products, Elemental Analysis is the only method that definitively validates the bulk stoichiometric ratio of Carbon to Sulfur , ensuring the sulfonyl moiety is intact and the material is free of "invisible" inorganic or solvent mass.

For regulatory submission and publication, a passing EA result (


) combined with >98% HPLC purity constitutes the highest standard of chemical verification [2].

References

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. PMC. [Link]

  • Mettler Toledo. Sample Preparation and Weighing for CHNS/O Elemental Analysis.[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(3-Methoxybenzenesulfonyl)acetic acid

Part 1: Executive Summary & Waste Classification Immediate Directive: 2-(3-Methoxybenzenesulfonyl)acetic acid is a stable organic acid containing a sulfone moiety. Unlike sulfonyl chlorides, it is not water-reactive. How...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Waste Classification

Immediate Directive: 2-(3-Methoxybenzenesulfonyl)acetic acid is a stable organic acid containing a sulfone moiety. Unlike sulfonyl chlorides, it is not water-reactive. However, it is an irritant and must be managed as Hazardous Chemical Waste .

Waste Stream Classification:

  • Primary Stream: Non-Halogenated Organic Acid.

  • RCRA Status: Likely D002 (Corrosive) if in aqueous solution with pH

    
     2.[1] Not specifically listed under P or U codes, but must be treated as toxic/irritant.
    
  • Disposal Method: High-temperature incineration (fuel blending) is the required end-of-life pathway to ensure thermal destruction of the sulfonyl ring structure.

Part 2: Hazard Identification & Chemical Behavior[2][3]

To dispose of this chemical safely, you must understand its behavior in the waste container.[2]

Chemical Stability (The "Sulfone" Factor)

Many researchers confuse sulfonyl acids with sulfonyl chlorides.

  • Sulfonyl Chlorides (

    
    ):  Violently reactive with water; generate HCl gas.[3]
    
  • 2-(3-Methoxybenzenesulfonyl)acetic acid (

    
    ):  This compound contains a sulfone  group. It is chemically stable in water and air.
    
    • Operational Insight: You do not need to quench this material before disposal. It can be safely placed in aqueous acidic waste streams.

Physical Properties & Hazards
PropertyValue/DescriptionImpact on Disposal
Physical State Solid (Powder/Crystalline)High dust potential during transfer.[4]
Acidity (pKa) ~3.5 - 4.0 (Carboxylic Acid)Can lower pH of waste mixtures; incompatible with cyanides/sulfides.
Solubility Moderate in water; High in DMSO/MethanolRinse residues with Methanol/Water mixtures.
Reactivity Incompatible with Strong OxidizersDo not mix with Nitric Acid or Peroxides (Ether cleavage risk).

Part 3: Segregation & Incompatibility Protocol

The Golden Rule: Segregation prevents "trash can chemistry"—unintended reactions inside the waste drum.

✅ Compatible (Mix With)
  • Non-Halogenated Organic Acids: Acetic acid, Benzoic acid, Formic acid.

  • Organic Solvents (Non-Halogenated): Methanol, Ethanol, Acetone, Acetonitrile.

  • Aqueous Acidic Solutions: Dilute HCl or H2SO4 (ensure heat dissipation).

⛔ Incompatible (DO NOT Mix With)
  • Strong Oxidizers: Nitric Acid, Perchloric Acid, Hydrogen Peroxide.

    • Risk:[5][6][7][8] The methoxy ether linkage (

      
      ) is susceptible to oxidative cleavage, potentially generating heat and pressure.
      
  • Strong Bases: Sodium Hydroxide, Ammonium Hydroxide.

    • Risk:[5][6][7][8] Exothermic neutralization. While not explosive, sudden heat generation in a closed drum can cause over-pressurization and rupture.

  • Halogenated Solvents: Dichloromethane, Chloroform.

    • Risk:[5][6][7][8] While chemically compatible, mixing non-halogenated waste (cheap disposal) with halogenated waste (expensive disposal) unnecessarily increases disposal costs by 300-400%.

Part 4: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance)
  • Containment: Do not dump loose powder into a drum. Place the substance in a clear, sealable polyethylene bag or its original glass vial.

  • Labeling: Tag the inner bag/vial with the full chemical name.

  • Consolidation: Place the sealed bag into the Solid Hazardous Waste drum.

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)
  • pH Check: Dip a pH strip into the solution.

    • If pH < 2: It is Corrosive (D002).[1]

    • If pH 2-12: It is Toxic/Irritant.[4][7]

  • Solvent Check: Confirm the solvent system is free of halogens (DCM, Chloroform).

  • Transfer: Pour into the Non-Halogenated Organic waste carboy.

    • Crucial Step: Leave 10% headspace in the container to allow for thermal expansion.

  • Log: Record the volume and concentration on the waste tag immediately.

Disposal Decision Tree (Visualization)

DisposalWorkflow Start Waste Generation: 2-(3-Methoxybenzenesulfonyl)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bag Double Bag in Polyethylene or Keep in Original Vial Solid->Bag HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform, etc.) Liquid->HalogenCheck SolidDrum Disposal: Solid Hazardous Waste Drum (Incineration) Bag->SolidDrum YesHalogen YES HalogenCheck->YesHalogen NoHalogen NO HalogenCheck->NoHalogen HaloWaste Disposal: Halogenated Organic Waste YesHalogen->HaloWaste Label Label: 'Contains Sulfonyl Acetic Acid' (Check pH) NoHalogen->Label NonHaloWaste Disposal: Non-Halogenated Organic Waste Label->NonHaloWaste

Figure 1: Decision matrix for segregating sulfonyl acetic acid waste streams to ensure safety and cost-efficiency.

Part 5: Emergency Spill Response

Spill Kit Requirements:

  • Nitrile Gloves (Double gloving recommended).

  • Safety Goggles.[3]

  • Inert Absorbent (Vermiculite, Sand, or Commercial Acid Pads).

  • Note: Do not use "caustic" neutralizers immediately on the powder, as it may splatter.

Protocol:

  • Isolate: Mark the area. If the powder is airborne, evacuate the lab for 15 minutes to let dust settle.

  • PPE Up: Don standard lab PPE.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid Spill: Cover with vermiculite or acid-neutralizing absorbent pads. Wait for absorption.[6]

  • Clean: Wipe the surface with a dilute Sodium Bicarbonate (5%) solution to neutralize acidic residues, followed by a water rinse.

  • Dispose: All cleanup materials (wipes, gloves, absorbent) go into the Solid Hazardous Waste drum.

Part 6: Regulatory & Compliance Reference[11]

When filling out your waste manifest, use the following data points to ensure compliance with US EPA (RCRA) and EU regulations.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D002 Corrosive (if pH

2).[1] Otherwise, "Non-Regulated Chemical Waste" managed as hazardous.
US DOT Class 8 Corrosive Solid/Liquid (Acidic).
EU CLP/GHS H315, H319 Causes skin irritation; Causes serious eye irritation.[9][5]

References

  • PubChem. (n.d.). Compound Summary: 2-(3-Methoxybenzenesulfonyl)acetic acid. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Methoxybenzenesulfonyl)acetic acid

Executive Safety Summary 2-(3-Methoxybenzenesulfonyl)acetic acid is a specialized organic building block likely used in medicinal chemistry and drug development.[1] Structurally, it consists of a carboxylic acid moiety a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(3-Methoxybenzenesulfonyl)acetic acid is a specialized organic building block likely used in medicinal chemistry and drug development.[1] Structurally, it consists of a carboxylic acid moiety activated by an electron-withdrawing sulfonyl group attached to a methoxy-substituted benzene ring.[1]

Scientific Assessment: Due to the electron-withdrawing nature of the sulfonyl group (


), the 

-protons and the carboxylic acid group are significantly more acidic than in standard phenylacetic acids.[1] Consequently, this compound presents a heightened risk of corrosivity and severe irritation compared to simple organic acids.

Core Hazard Profile (Inferred from Arylsulfonylacetic Acid Class):

  • GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).

  • Physical State: Solid (likely white to off-white powder).[1]

  • Reactivity: Stable under ambient conditions; incompatible with strong bases and strong oxidizing agents.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE for this compound is not generic; it is based on preventing exposure to a potentially corrosive organic acid.[1][2]

PPE Decision Matrix

The following diagram outlines the logical flow for selecting PPE based on the specific laboratory operation.

PPE_Decision_Matrix Start Operation Type Solid_Handling Weighing / Solid Transfer Start->Solid_Handling Solution_Prep Dissolution / Reaction Setup Start->Solution_Prep High_Risk Heating / Scale-Up (>5g) Start->High_Risk Level_1 LEVEL 1: Standard - Lab Coat - Nitrile Gloves (0.11mm) - Safety Glasses Solid_Handling->Level_1 Small Scale (<1g) Level_2 LEVEL 2: Enhanced - Lab Coat + Apron - Double Nitrile Gloves - Chemical Goggles Solid_Handling->Level_2 Dust Risk Solution_Prep->Level_2 Level_3 LEVEL 3: Maximum - Tyvek Sleeves/Apron - Neoprene/Butyl Gloves - Face Shield + Goggles High_Risk->Level_3

Figure 1: PPE Selection Workflow based on operational risk intensity.[1]

Glove Compatibility Data

Do not rely on latex.[1] The sulfonyl and acidic functionalities require robust chemical resistance.[1][2]

Glove MaterialThickness (mm)Breakthrough Time (min)Recommendation
Nitrile 0.11 (Standard)> 30Good for incidental splash (change immediately).[1]
Nitrile 0.20 (High-Risk)> 240Excellent for prolonged handling.[1]
Neoprene 0.45> 480Best for spill cleanup or bulk transfer.[1]
Latex N/A< 10DO NOT USE (Permeable to organic acids).

Operational Handling Procedures

Weighing and Transfer
  • Engineering Control: Always handle the solid within a certified chemical fume hood or a powder containment enclosure.

  • Static Precaution: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersion.[1]

  • Protocol:

    • Place the balance inside the hood.[1]

    • Tare the receiving vessel (preferably a round-bottom flask or vial) before opening the chemical container.[1]

    • Use a disposable spatula to avoid cross-contamination.[1]

    • Critical Step: Wipe the threads of the container with a dry Kimwipe before recapping to prevent formation of acidic crusts that can compromise the seal.[1]

Reaction Setup
  • Solvent Choice: The compound is likely soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).[1]

  • Exotherm Warning: When dissolving in basic solutions (e.g., NaOH, NaHCO3), add the solid slowly to the liquid.[1] The neutralization of the carboxylic acid will generate heat.[1]

  • Incompatibility: Avoid mixing with strong oxidizers (e.g., KMnO4, Nitric Acid) as the sulfonyl group can undergo further oxidation or cleavage under extreme conditions.

Emergency Response & Spill Management

Exposure First Aid
  • Eye Contact: Immediate irrigation is critical. Flush with water for 15 minutes . Do not pause to remove contact lenses initially; flush first.[1]

  • Skin Contact: Brush off loose powder before wetting the skin (to avoid creating a concentrated acidic paste). Then wash with soap and water for 15 minutes.[1][3]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Spill->Assess Isolate Evacuate Area & Post Signage Assess->Isolate PPE_Up Don Level 3 PPE (Goggles, Apron, Neoprene) Isolate->PPE_Up Solid_Clean Solid: Cover with Wet Paper Towels (Prevent Dust) PPE_Up->Solid_Clean Powder Liquid_Clean Liquid: Absorb with Vermiculite or Spill Pillow PPE_Up->Liquid_Clean Solution Neutralize Wipe Surface with Dilute NaHCO3 (5%) Solid_Clean->Neutralize Liquid_Clean->Neutralize Disposal Dispose as Hazardous Chemical Waste Neutralize->Disposal

Figure 2: Step-by-step spill response protocol ensuring containment and neutralization.[1][4]

Disposal Considerations

  • Waste Stream: Classify as Corrosive Organic Solid/Liquid .

  • Segregation: Do not mix with chlorinated waste or oxidizing acids.

  • Labeling: Clearly label the waste container with "Contains Sulfonyl Acetic Acid Derivative - Corrosive."[1]

  • Neutralization (Optional): Small amounts (<100 mg) in reaction mixtures can be quenched with saturated Sodium Bicarbonate (NaHCO3) before disposal, subject to local EHS regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63289984, 2-(3-Methoxypropanesulfonamido)acetic acid. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.